2'-Hydroxy-5'-nitroacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64461. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCBPUWMGYOISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162865 | |
| Record name | 2'-Hydroxy-5'-nitroacetophenone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-76-6 | |
| Record name | 1-(2-Hydroxy-5-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxy-5'-nitroacetophenone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450766 | |
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| Record name | 1450-76-6 | |
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| Record name | 2'-Hydroxy-5'-nitroacetophenone | |
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| Record name | 2'-Hydroxy-5'-nitroacetophenone | |
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| Record name | 2'-HYDROXY-5'-NITROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAB9X531N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2'-Hydroxy-5'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2'-Hydroxy-5'-nitroacetophenone, a valuable intermediate in organic synthesis and drug discovery. This document details the experimental protocol for its preparation via electrophilic aromatic substitution, along with a thorough analysis of its physicochemical and spectroscopic properties.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the direct nitration of 2'-hydroxyacetophenone (B8834). This electrophilic aromatic substitution reaction utilizes a nitrating mixture of concentrated nitric and sulfuric acids. The hydroxyl (-OH) and acetyl (-COCH3) groups on the aromatic ring direct the incoming nitro group (-NO2) primarily to the position para to the hydroxyl group and meta to the acetyl group, yielding the desired 5'-nitro product.
Experimental Protocol: Nitration of 2'-Hydroxyacetophenone
Materials:
-
2'-Hydroxyacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid (CH₃COOH)
-
Crushed Ice
-
Deionized Water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxyacetophenone in glacial acetic acid.
-
Cool the flask in an ice bath to maintain a low temperature (0-5 °C).
-
Slowly add concentrated sulfuric acid to the cooled solution with constant stirring.
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2'-hydroxyacetophenone while ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture onto a beaker filled with crushed ice and water with vigorous stirring.
-
A yellow solid precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.
-
The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.
Characterization of this compound
The synthesized compound is characterized by its physical properties and various spectroscopic techniques to confirm its structure and purity.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 100-104 °C | [2] |
Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | Phenolic -OH |
| ~8.6 | Doublet | 1H | Aromatic H-6' |
| ~8.2 | Doublet of Doublets | 1H | Aromatic H-4' |
| ~7.1 | Doublet | 1H | Aromatic H-3' |
| ~2.6 | Singlet | 3H | Acetyl -CH₃ |
The ¹³C NMR spectrum is used to identify the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~203 | Carbonyl C=O |
| ~163 | C-2' (attached to -OH) |
| ~141 | C-5' (attached to -NO₂) |
| ~129 | C-4' |
| ~126 | C-6' |
| ~120 | C-1' |
| ~119 | C-3' |
| ~26 | Acetyl -CH₃ |
The FT-IR spectrum helps in the identification of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Broad | O-H stretch (phenolic) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1650 | Strong | C=O stretch (acetyl) |
| 1580-1600 | Medium | Aromatic C=C stretch |
| ~1520 | Strong | Asymmetric N-O stretch (nitro group) |
| ~1340 | Strong | Symmetric N-O stretch (nitro group) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 181 | High | [M]⁺ (Molecular ion) |
| 166 | High | [M - CH₃]⁺ |
| 136 | Medium | [M - NO₂]⁺ |
| 120 | Medium | [M - CH₃ - NO₂]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Visualized Workflows
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthesis of this compound.
Characterization Workflow
This diagram outlines the logical flow of the characterization process to confirm the identity and purity of the synthesized compound.
Caption: Characterization of this compound.
References
Physicochemical properties of 2'-Hydroxy-5'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-5'-nitroacetophenone is an organic compound that serves as a significant building block in the synthesis of various chemical entities, including dyes, pharmaceuticals, and other organic intermediates.[1][2] Its molecular structure, featuring a hydroxyl group, a nitro group, and an acetophenone (B1666503) core, imparts a unique reactivity profile that is leveraged in diverse chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for their determination, and relevant synthesis and analysis workflows for this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, characterization, and application in chemical synthesis and drug development.
| Property | Value | Reference |
| Molecular Formula | C8H7NO4 | [1][3][4] |
| Molecular Weight | 181.15 g/mol | [1][3] |
| Melting Point | 100-104 °C | [1][3] |
| Boiling Point (Predicted) | 285.5 ± 25.0 °C | [1][3] |
| Density (Predicted) | 1.380 ± 0.06 g/cm³ | [1][3] |
| pKa (Predicted) | 7.27 ± 0.22 | [1] |
| Solubility | Slightly soluble in Methanol (when heated). Insoluble in water. Soluble in alcohols, ethers, and other organic solvents. | [1] |
| Appearance | Yellow crystalline or powdered solid.[1] | [1] |
| CAS Number | 1450-76-6 | [1][3][4] |
Spectral Data
Spectral analysis is essential for the structural elucidation and purity assessment of this compound.
| Spectral Data Type | Key Features | Reference |
| ¹³C NMR (in Chloroform-d) | Chemical shifts are available in spectral databases. | [5] |
| InChI | InChI=1S/C8H7NO4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3 | [3][6] |
| SMILES | CC(=O)c1cc(ccc1O)--INVALID-LINK--=O | [7] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[8][9]
Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can depress and broaden this range.[8]
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[10][11]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a thermometer.[8][10]
-
Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8][11]
-
Observation: The temperatures at which the solid first begins to melt and when it becomes completely liquid are recorded. This range is the melting point.[8][9]
Solubility Determination (HPLC Method)
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the solubility of a compound.[12][13]
Principle: A saturated solution of the compound is prepared, and after separating the undissolved solid, the concentration of the dissolved compound in the supernatant is determined by HPLC analysis against a standard calibration curve.[13][14]
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a specific solvent (e.g., methanol, water) in a vial.[13]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time (e.g., several hours) to ensure equilibrium is reached.[13][14]
-
Phase Separation: The undissolved solid is separated from the liquid phase by centrifugation or filtration. This step is critical to prevent overestimation of solubility.[14][15]
-
Sample Analysis: The clear supernatant is carefully sampled, diluted if necessary, and injected into an HPLC system.[12][13]
-
Quantification: The concentration is calculated by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.[12]
Visualizations: Workflows and Pathways
Diagrams are provided below to illustrate key experimental and synthetic processes related to this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Standard analytical workflow for characterizing a chemical sample.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 1450-76-6 | Benchchem [benchchem.com]
- 3. This compound | 1450-76-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | C8H7NO4 | CID 248079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2 -Hydroxy-5 -nitroacetophenone 97 1450-76-6 [sigmaaldrich.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Spectroscopic Analysis of 2'-Hydroxy-5'-nitroacetophenone: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2'-Hydroxy-5'-nitroacetophenone, targeting researchers, scientists, and professionals in drug development. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a visual representation of the analytical workflow.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound. The mass spectrometry data is based on experimental findings, while the NMR and IR data are predicted based on the chemical structure and data from analogous compounds due to the limited availability of complete experimental spectra in public databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are for a sample dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | Ar-OH |
| ~8.6 | Doublet | 1H | Ar-H (H-6') |
| ~8.2 | Doublet of Doublets | 1H | Ar-H (H-4') |
| ~7.1 | Doublet | 1H | Ar-H (H-3') |
| 2.6 | Singlet | 3H | -COCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Carbon Assignment |
| ~203 | C =O |
| ~162 | C -OH (C-2') |
| ~141 | C -NO₂ (C-5') |
| ~130 | Aromatic C H (C-4') |
| ~125 | Aromatic C H (C-6') |
| ~120 | Aromatic C -C=O (C-1') |
| ~119 | Aromatic C H (C-3') |
| ~26 | -COC H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3500-3200 | Broad | O-H stretch | Phenolic Hydroxyl |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| ~1650 | Strong | C=O stretch | Ketone (conjugated) |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1520 | Strong | N-O asymmetric stretch | Nitro group |
| ~1340 | Strong | N-O symmetric stretch | Nitro group |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Table 4: Mass Spectrometry Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 181 | High | [M]⁺ (Molecular Ion) |
| 166 | High | [M-CH₃]⁺ |
| 120 | Medium | [M-NO₂-CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the molecular structure.
Methodology:
-
Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).
-
Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.
-
Data Acquisition: The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set for the desired nucleus (¹H or ¹³C). Data collection is then initiated. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: The resulting Free Induction Decay (FID) signal is Fourier-transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method): A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrument: A high-resolution FTIR spectrometer is used for the analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide. The KBr pellet containing the sample is placed in the sample holder. The infrared spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) for separation from any impurities. The sample is vaporized in the GC and then enters the ion source of the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion ([M]⁺). This high energy can also cause the molecular ion to fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Synthesis and Comparison of Hydroxy Nitroacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and comparative analysis of various isomers of hydroxy nitroacetophenone. These compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. This document details experimental protocols, presents comparative data in a structured format, and includes visualizations of synthetic workflows to aid researchers in their drug discovery and development endeavors.
Comparative Data of Hydroxy Nitroacetophenone Isomers
The following table summarizes key quantitative data for several isomers of hydroxy nitroacetophenone, facilitating a direct comparison of their physical properties and synthetic yields under various reported methods.
| Isomer Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield (%) |
| 2-Hydroxy-3-nitroacetophenone | ![]() | C₈H₇NO₄ | 181.15 | 98.5-99.5[1] | 70-92.7[2][3] |
| 2-Hydroxy-4-nitroacetophenone | ![]() | C₈H₇NO₄ | 181.15 | Not reported | 20-32[4] |
| 2-Hydroxy-5-nitroacetophenone | ![]() | C₈H₇NO₄ | 181.15 | 100-104[5][6] | - |
| 3-Hydroxy-4-nitroacetophenone | ![]() | C₈H₇NO₄ | 181.15 | Not reported | - |
| 4-Hydroxy-3-nitroacetophenone | ![]() | C₈H₇NO₄ | 181.15 | 132-135[4][7] | 82[8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of various hydroxy nitroacetophenone isomers.
Synthesis of 2-Hydroxy-3-nitroacetophenone
There are two primary routes for the synthesis of this isomer:
Method A: Directional Hydroxylation of m-Nitroacetophenone [2]
This method represents a greener approach to the synthesis of 2-hydroxy-3-nitroacetophenone.
-
Materials: m-Nitroacetophenone, palladium acetate (B1210297), acetic acid, air.
-
Procedure:
-
Into a pressure kettle, add m-nitroacetophenone (163 g, 1 mol), palladium acetate (0.224 g, 0.001 mol), and 50% w/w acetic acid (326 g).
-
Pressurize the kettle to 1.0 MPa with air.
-
Raise the temperature to 70-75 °C and stir the reaction for 8 hours.
-
Monitor the reaction progress by HPLC or GC until the residual m-nitroacetophenone is less than 1.5%.
-
Cool the reaction mixture to 0 °C to precipitate the product.
-
Filter the solid and perform vacuum drying at 60-70 °C for 5 hours to obtain 2-hydroxy-3-nitroacetophenone.
-
Method B: Nitration of 2'-Hydroxyacetophenone (B8834) [1][9]
This is a classical approach involving the direct nitration of 2'-hydroxyacetophenone.
-
Materials: 2'-Hydroxyacetophenone, glacial acetic acid, nitric acid (specific gravity 1.40).
-
Procedure:
-
Dissolve 2-hydroxyacetophenone (B1195853) (10.0 g) in glacial acetic acid (60 ml).
-
Add nitric acid (10.4 ml) dropwise over 2 hours at room temperature.
-
Stir the mixture for 17 hours.
-
Pour the reaction mixture onto ice to precipitate the product, which will be a mixture of 3-nitro and 5-nitro isomers.
-
Collect the precipitate by filtration.
-
Separate the isomers using HPLC to obtain pure 2-hydroxy-3-nitroacetophenone.
-
Synthesis of 2-Hydroxy-4-nitroacetophenone
This isomer is synthesized via the Fries rearrangement of 3-nitrophenyl acetate.[4]
-
Materials: 3-Nitrophenyl acetate, aluminium chloride.
-
Procedure:
-
Heat a mixture of 3-nitrophenyl acetate and aluminium chloride at 125 °C in the absence of a solvent.
-
The reaction yields a mixture of products from which 2-hydroxy-4-nitroacetophenone can be isolated. Yields are reported to be in the range of 20-32%.[4]
-
Synthesis of 2-Hydroxy-5-nitroacetophenone
The synthesis of this isomer is typically achieved through the direct nitration of 2'-hydroxyacetophenone.
-
Materials: 2'-Hydroxyacetophenone, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Cool the nitrating mixture in an ice bath.
-
Slowly add 2'-hydroxyacetophenone to the cooled nitrating mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash with cold water, and dry the solid to obtain 2-hydroxy-5-nitroacetophenone.
-
Synthesis of 3-Hydroxy-4-nitroacetophenone
Information on the direct synthesis of this isomer is limited in readily available literature. However, it can be conceptualized as a potential product from the nitration of 3-hydroxyacetophenone, though regioselectivity would be a key challenge to control.
Synthesis of 4-Hydroxy-3-nitroacetophenone[9]
This isomer is commonly synthesized by the nitration of p-hydroxyacetophenone.
-
Materials: p-Hydroxyacetophenone, sodium bisulfate monohydrate, sodium nitrite, wet silica (B1680970) gel, dichloromethane.
-
Procedure:
-
To a solution of p-hydroxyacetophenone in dichloromethane, add sodium bisulfate monohydrate, sodium nitrite, and wet silica gel.
-
Stir the reaction mixture at 20 °C for 180 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield 4-hydroxy-3-nitroacetophenone.
-
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows for the synthesis of hydroxy nitroacetophenone isomers.
Caption: Synthetic routes to 2-Hydroxy-3-nitroacetophenone.
References
- 1. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]
- 2. quora.com [quora.com]
- 3. 2-Nitroacetophenone(577-59-3) IR Spectrum [chemicalbook.com]
- 4. vdoc.pub [vdoc.pub]
- 5. 2′-羟基-5′-硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2 -Hydroxy-5 -nitroacetophenone 97 1450-76-6 [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2'-Hydroxyacetophenone(118-93-4) 1H NMR [m.chemicalbook.com]
- 9. prepchem.com [prepchem.com]
A Technical Guide to 2'-Hydroxy-5'-nitroacetophenone as a Precursor for Chalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of chalcones using 2'-Hydroxy-5'-nitroacetophenone as a key precursor. Chalcones, belonging to the flavonoid family, are of significant interest in medicinal chemistry due to their broad range of pharmacological activities. This document details the synthetic protocols, presents key quantitative data, and visualizes the experimental workflow for the preparation of these valuable compounds.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a 2'-hydroxy group and a 5'-nitro group on one of the aromatic rings, as provided by the precursor this compound, can significantly influence the biological properties of the resulting chalcone (B49325) derivatives. These modifications are explored for their potential to enhance activities such as antimicrobial, anti-inflammatory, and anticancer effects. The primary method for the synthesis of these chalcones is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The synthesis of 2'-hydroxy-5'-nitro-substituted chalcones is predominantly achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of this compound with various substituted aromatic aldehydes in the presence of a base catalyst, typically potassium hydroxide (B78521) (KOH), in an alcoholic solvent.
General Experimental Protocol
A general method for the synthesis of 2'-hydroxy-5'-nitro chalcones is as follows:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol (B145695).
-
Catalyst Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (typically 20% w/v).
-
Reaction: The reaction mixture is stirred at room temperature for a period ranging from 24 to 36 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) solvent system.
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath and acidified with a dilute aqueous solution of hydrochloric acid (10% v/v).
-
Purification: The precipitated solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield the purified chalcone.
This straightforward and efficient method provides satisfactory yields of the desired chalcone derivatives.[1]
Experimental Data
The following tables summarize the quantitative data for a series of synthesized 2'-hydroxy-5'-nitrochalcones, including their yields and physical properties, as well as their characteristic spectroscopic data.
Table 1: Synthesis Yields and Physical Properties of 2'-Hydroxy-5'-nitrochalcones
| Compound ID | R-group (Substituent on Benzaldehyde) | Yield (%) |
| 5a | 4-N,N-dimethylamine | 72 |
| 5b | 4-hydroxy | 65 |
| 5c | 4-chloro | 61 |
| 5d | 2-nitro | 58 |
Data sourced from Kumar et al., 2023.[1]
Table 2: Spectroscopic Data for this compound (Precursor)
| Spectroscopic Data | Characteristic Peaks |
| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 12.0 (s, 1H, -OH), 8.6 (d, 1H), 8.3 (dd, 1H), 7.1 (d, 1H), 2.7 (s, 3H, -CH₃) |
| ¹³C NMR | Not explicitly found in search results. |
| IR (KBr) | ν (cm⁻¹): Not explicitly found in search results. |
Table 3: Spectroscopic Data for Synthesized 2'-Hydroxy-5'-nitrochalcones
| Compound ID | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (ν cm⁻¹) |
| 5a | 12.95 (2'-OH), 7.93-7.78 (α-H, β-H) | Not explicitly found in search results. | Not explicitly found in search results. |
| 5b | 12.89 (2'-OH), 7.85-7.75 (α-H, β-H) | Not explicitly found in search results. | Not explicitly found in search results. |
| 5c | 12.78 (2'-OH), 7.89-7.79 (α-H, β-H) | Not explicitly found in search results. | Not explicitly found in search results. |
| 5d | 12.71 (2'-OH), 7.91-7.75 (α-H, β-H) | Not explicitly found in search results. | Not explicitly found in search results. |
¹H NMR data indicates the presence of the characteristic 2'-hydroxyl proton at a downfield shift and the vinylic protons of the α,β-unsaturated system.[1]
Experimental Workflow and Logical Relationships
The synthesis and characterization of 2'-hydroxy-5'-nitrochalcones follow a logical and systematic workflow. This process begins with the selection of starting materials and proceeds through the chemical reaction, purification, and finally, structural elucidation and biological evaluation.
Biological Activities and Signaling Pathways
Chalcones derived from this compound have demonstrated promising biological activities, particularly as antibacterial and antibiofilm agents against multidrug-resistant pathogens.[1] The presence of hydroxyl and halogenated groups on the chalcone scaffold has been shown to enhance antimicrobial efficacy. While specific signaling pathway studies for these particular chalcones are not yet prevalent, the broader class of nitro-substituted chalcones is known to exert anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase (COX).[2] Furthermore, hydroxychalcones are known to modulate key cellular signaling pathways, including the NF-κB and Nrf2 pathways, which are central to inflammation and antioxidant responses, respectively.[3]
The α,β-unsaturated ketone moiety in chalcones is a key structural feature responsible for their biological activity, acting as a Michael acceptor that can interact with biological nucleophiles. The electron-withdrawing nitro group and the electron-donating hydroxyl group on the A-ring of the chalcones synthesized from this compound likely play a significant role in modulating their reactivity and biological target interactions. Further investigation into the precise mechanisms and signaling pathways affected by these specific chalcone derivatives is a promising area for future research.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a diverse range of chalcone derivatives. The Claisen-Schmidt condensation provides an efficient and straightforward method for their preparation. The resulting 2'-hydroxy-5'-nitro-substituted chalcones exhibit significant biological potential, particularly as antimicrobial agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore this promising class of compounds further, with the aim of developing novel therapeutic agents. Future work should focus on expanding the library of these chalcones, conducting detailed structure-activity relationship studies, and elucidating the specific molecular mechanisms and signaling pathways underlying their biological effects.
References
An In-depth Technical Guide to the Reactivity of the Nitro Group in 2'-Hydroxy-5'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Hydroxy-5'-nitroacetophenone is a versatile synthetic intermediate characterized by a trifunctional aromatic scaffold. The interplay between the hydroxyl, acetyl, and nitro functional groups dictates its reactivity, making it a valuable building block in organic synthesis, particularly for the generation of heterocyclic compounds and biologically active molecules. This technical guide provides a comprehensive overview of the reactivity of the nitro group in this compound, with a focus on its reduction to an amine, its influence on the reactivity of the adjacent functional groups, and its role in the biological activity of its derivatives. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a resource for researchers in synthetic chemistry and drug discovery.
Introduction
The reactivity of a substituted aromatic compound is profoundly influenced by the electronic nature of its substituents. In this compound, the nitro group, a potent electron-withdrawing group, plays a pivotal role in modulating the chemical behavior of the entire molecule. Its presence deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the nitro group's electronic effects extend to the ortho-hydroxyl and para-acetyl groups, influencing their acidity and reactivity. A key transformation of the nitro group is its reduction to an amino group, which dramatically alters the electronic properties of the molecule, converting a deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group.[1] This conversion opens up a plethora of synthetic possibilities for creating diverse molecular architectures, including various chalcones and heterocyclic systems with significant pharmacological potential.
Core Reactivity of the Nitro Group
The primary and most synthetically useful reaction of the nitro group in this compound is its reduction to the corresponding amine, 2'-hydroxy-5'-aminoacetophenone. This transformation is a cornerstone for the synthesis of a wide array of derivatives.
Reduction of the Nitro Group
The conversion of the nitro group to an amine can be efficiently achieved through several methods, most commonly via catalytic hydrogenation or using dissolving metals in acidic media.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Preparation: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol (B145695) or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude 2'-hydroxy-5'-aminoacetophenone, which can be further purified by recrystallization.
Logical Relationship: Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
A classic method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). This method is robust and often used in industrial settings.
Experimental Protocol: Tin/HCl Reduction of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) and granulated tin (Sn) metal (excess, typically 2-3 eq.).
-
Reaction: Add concentrated hydrochloric acid (HCl) portion-wise to the mixture. An exothermic reaction should commence.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to reflux (around 100 °C) for a specified time (e.g., 1-2 hours) until the reaction is complete, as monitored by TLC.
-
Basification: Cool the reaction mixture and carefully add a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH) until the solution is strongly basic, which will precipitate tin salts.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be purified by recrystallization.
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| Reduction of m-nitroacetophenone | 2 g m-nitroacetophenone, 4 g granulated tin, 40 ml 10% HCl, 85-95 °C, 2 hrs | m-aminoacetophenone | 74% | [2] |
| Reduction of m-nitroacetophenone | 1 g m-nitroacetophenone in 20 ml methanol, 5 g SnCl2·2H2O in 20 ml 10% HCl, 100 °C, 22 min (continuous flow) | m-aminoacetophenone | 100% | [3] |
| Hydrogenation of 4-nitroacetophenone | Rh/silica catalyst, 333 K, 4 barg H2 | 4-aminoacetophenone | ~94% | [4] |
Table 1: Quantitative Data for the Reduction of Nitroacetophenones
Influence of the Nitro Group on Other Functional Groups
The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the acetyl and hydroxyl groups in this compound.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The acetyl group's α-protons are acidified by the electron-withdrawing effects of both the carbonyl and the nitro group. This enhanced acidity facilitates the formation of an enolate in the presence of a base, which can then react with an aldehyde in a Claisen-Schmidt condensation to form a chalcone. These chalcones are precursors to flavonoids and exhibit a wide range of biological activities.[5]
Experimental Protocol: Synthesis of a Chalcone from this compound
-
Reactant Mixture: In a flask, dissolve this compound (1.0 eq.) and a substituted benzaldehyde (B42025) (1.0 eq.) in ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred mixture.
-
Reaction: Continue stirring at room temperature for several hours (e.g., 2-24 hours). The progress of the reaction can be monitored by TLC.
-
Precipitation: Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl. The precipitated solid is the crude chalcone.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
| Reactants | Conditions | Yield | Reference |
| This compound and p-anisaldehyde | Hydrochloric acid | Not specified | [5] |
| 4-nitroacetophenone and vanillin | NaOH 60% (w/v in H2O), RT, 24 h | 16.80% | [6] |
| 4-nitroacetophenone and veratraldehyde | NaOH 15% (w/v in ethanol), RT, 4 h | 75.83% | [6] |
| 2-nitroacetophenone and benzaldehyde | NaOH in water/ethanol, RT, 2 h | 72-73% | [7][8] |
| Hydroxyacetophenones and benzaldehydes | 50% KOH | 93-97% | [9] |
Table 2: Quantitative Data for Chalcone Synthesis
Logical Relationship: Workflow for Claisen-Schmidt Condensation
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
Navigating the Physicochemical Landscape of 2'-Hydroxy-5'-nitroacetophenone: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2'-Hydroxy-5'-nitroacetophenone (CAS No. 1450-76-6), a key intermediate in various synthetic processes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering insights into its handling, formulation, and storage. While quantitative data for this specific molecule is not extensively available in published literature, this guide furnishes a framework for its physicochemical characterization based on available information and established scientific principles.
Physicochemical Properties
This compound, with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol , is a solid at room temperature with a melting point ranging from 100 to 104 °C.[1][2][3] Its chemical structure, featuring a phenolic hydroxyl group, a nitro group, and an acetophenone (B1666503) moiety, dictates its solubility and stability behavior.
| Property | Value | Reference |
| CAS Number | 1450-76-6 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Melting Point | 100-104 °C | [1] |
| Appearance | Light orange to yellow to green powder/crystal | [4] |
Solubility Profile
Qualitative Solubility:
| Solvent | Solubility | Reference |
| Methanol | Slightly soluble, especially with heating | [1] |
For related nitrophenol compounds, solubility is generally higher in polar organic solvents such as ethanol (B145695) and acetone (B3395972) compared to water.[5][6] The hydrophobic nature of the benzene (B151609) ring in this compound likely limits its aqueous solubility.
Experimental Protocol for Solubility Determination
To establish a quantitative solubility profile, the following equilibrium solubility method can be employed.
Objective: To determine the concentration of a saturated solution of this compound in various solvents at a given temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
Specific stability data for this compound is not extensively documented. However, its structural motifs provide clues to its potential degradation pathways. The nitroaromatic ring suggests susceptibility to photodegradation, while the ester-like nature of the acetophenone and the phenolic hydroxyl group may be prone to hydrolysis and oxidation, respectively.
Forced degradation studies are crucial to understanding the intrinsic stability of the molecule.[7] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound under various stress conditions, based on ICH guidelines.
Objective: To evaluate the stability of the compound in acidic and basic conditions.
Procedure:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Maintain the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 6, 12, 24 hours).
-
Neutralize the aliquots before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Objective: To assess the impact of light exposure on the stability of the compound.
Procedure:
-
Expose a sample of the solid compound or a solution to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[8]
-
Maintain a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples at appropriate time intervals by a stability-indicating HPLC method.
Objective: To determine the effect of elevated temperatures on the compound's stability.
Procedure:
-
Place a sample of the solid compound in a controlled temperature oven (e.g., 80°C).
-
Withdraw samples at specified time points.
-
Analyze the samples using a stability-indicating HPLC method to assess for degradation. A study on the related compound p-hydroxy-m-nitro acetophenone showed decomposition starting around 100°C.[9]
Caption: General Workflow for Forced Degradation Studies.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While specific quantitative data is sparse, the provided protocols and theoretical considerations based on its chemical structure offer a robust framework for researchers to conduct their own detailed investigations. The establishment of a comprehensive physicochemical profile is paramount for the successful application of this compound in research and development. It is recommended that the compound be stored in a cool, dry, and dark environment to minimize potential degradation.
References
- 1. This compound | 1450-76-6 [chemicalbook.com]
- 2. 2 -Hydroxy-5 -nitroacetophenone 97 1450-76-6 [sigmaaldrich.com]
- 3. 2′-ヒドロキシ-5′-ニトロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. labproinc.com [labproinc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2'-Hydroxy-5'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Hydroxy-5'-nitroacetophenone, a versatile chemical intermediate. The document details its historical context, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores the current understanding of its biological activities, including its potential as a platelet aggregation inhibitor and its antimicrobial and antioxidant properties. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, consolidating key data and experimental protocols to facilitate further investigation and application of this compound.
Introduction and Historical Context
This compound, a substituted acetophenone, belongs to a class of organic compounds that have been of interest to chemists since the 19th century with the advent of electrophilic aromatic substitution reactions. While a specific individual or date for the discovery of this compound is not well-documented in seminal literature, its synthesis is a logical extension of the extensive exploration of nitration reactions on aromatic ketones.[1] The presence of both a hydroxyl (-OH) and an acetyl (-COCH3) group on the benzene (B151609) ring makes it a useful scaffold for further chemical modifications. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. This substitution pattern makes the synthesis of the 5'-nitro isomer a predictable outcome of the direct nitration of 2'-hydroxyacetophenone (B8834).[2] Primarily, this compound has been utilized as a key intermediate in the synthesis of more complex molecules, including organic dyes, potential pharmaceutical agents, and explosives.[3] Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical transformations.
Physicochemical and Spectral Data
This compound is a yellow crystalline solid.[4] A summary of its key physicochemical and spectral properties is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C8H7NO4 | [5] |
| Molecular Weight | 181.15 g/mol | [5] |
| CAS Number | 1450-76-6 | [5] |
| Appearance | Yellow solid | [4] |
| Melting Point | 100-104 °C (lit.) | |
| Boiling Point | 285.5 ± 25.0 °C (Predicted) | [4] |
| Density | 1.380 ± 0.06 g/cm3 (Predicted) | [4] |
| Solubility | Slightly soluble in methanol (B129727) (with heating) | [3] |
Table 2: Spectral Data for this compound
| Technique | Key Peaks / Chemical Shifts (δ) | Reference(s) |
| ¹H NMR | Spectral data available, specific peak assignments require consultation of primary sources. | [6] |
| ¹³C NMR | Spectral data available, specific peak assignments require consultation of primary sources. | [7] |
| FTIR (KBr wafer) | Key functional group vibrations expected: O-H stretch, C=O stretch (ketone), N-O stretch (nitro group), aromatic C-H and C=C stretches. | [8][9] |
| Mass Spectrometry | Molecular Ion (M+) peak expected at m/z = 181. | [10] |
Synthesis and Characterization
The most common and direct method for the synthesis of this compound is the electrophilic nitration of 2'-hydroxyacetophenone.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Nitration of 2'-hydroxyacetophenone
This protocol is a representative procedure based on established methods for the nitration of aromatic compounds.[2][3]
Materials:
-
2'-hydroxyacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Ethanol (for recrystallization)
-
Distilled Water
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-hydroxyacetophenone in a sufficient amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be done with cooling.
-
Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 2'-hydroxyacetophenone, ensuring the reaction temperature does not exceed 10 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain yellow crystals of this compound.
-
Characterization: Dry the purified product and characterize it by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry) to confirm its identity and purity.
Biological Activities and Potential Mechanisms of Action
While this compound is primarily known as a synthetic intermediate, some studies have suggested potential biological activities. The exact molecular mechanisms and signaling pathways for this specific compound are not yet well-elucidated. However, based on its structural similarity to other bioactive phenolic compounds and preliminary reports, its potential mechanisms of action can be hypothesized in the context of platelet aggregation, and antimicrobial and antioxidant effects.
Potential Inhibition of Platelet Aggregation
Some reports suggest that 2'-hydroxyacetophenone derivatives may act as potential inhibitors of platelet aggregation.[11] The aggregation of platelets is a complex process involving multiple signaling pathways that lead to platelet activation, shape change, and aggregation, ultimately forming a thrombus. A simplified, generalized pathway of platelet aggregation and potential points of inhibition are depicted below. Flavonoids and other phenolic compounds are known to interfere with these pathways.[12]
Caption: Generalized platelet aggregation pathway and hypothetical inhibition points.
Antioxidant and Antimicrobial Mechanisms
The phenolic hydroxyl group in this compound suggests potential antioxidant activity. Phenolic compounds can act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells.
Caption: Proposed antioxidant mechanism of this compound.
The antimicrobial properties of phenolic compounds are often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymes, or chelate metal ions necessary for microbial growth.[13]
Caption: Potential antimicrobial mechanisms of action.
Conclusion and Future Directions
This compound is a valuable and readily accessible chemical intermediate with a foundation in the historical development of organic chemistry. This guide has provided a detailed overview of its properties, a representative synthesis protocol, and a summary of its known and potential biological activities. While its primary role has been in synthetic chemistry, the preliminary indications of its bioactivity warrant further investigation. Future research should focus on the detailed elucidation of its mechanisms of action in biological systems, particularly in platelet aggregation and as an antimicrobial and antioxidant agent. The synthesis of derivatives based on the this compound scaffold could also lead to the discovery of novel therapeutic agents. This comprehensive guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Hydroxy-5-nitroacetophenone 1450-76-6 [mingyuanchemical.com]
- 5. This compound | C8H7NO4 | CID 248079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. 2-Nitroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Claisen-Schmidt Condensation using 2'-Hydroxy-5'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a robust and versatile base-catalyzed reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. Chalcones are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids and are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This document provides a detailed experimental protocol for the synthesis of chalcones utilizing 2'-Hydroxy-5'-nitroacetophenone as the ketone component. The presence of the hydroxyl and nitro groups on the acetophenone (B1666503) ring influences the reactivity and imparts unique characteristics to the resulting chalcone (B49325) derivatives, making them valuable scaffolds for drug discovery and development.
Reaction Principle and Mechanism
The Claisen-Schmidt condensation proceeds via an aldol (B89426) condensation mechanism. A strong base abstracts an acidic α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated system of the chalcone. The reaction is typically carried out in a polar solvent like ethanol (B145695) and is catalyzed by bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][2][3][4]
Experimental Protocols
This section details two primary methods for the synthesis of chalcones from this compound: a conventional solution-phase method and a solvent-free grinding method.
Protocol 1: Conventional Synthesis in Ethanolic NaOH
This protocol describes a standard and widely applicable method for the Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution (e.g., 10%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted aromatic aldehyde (1.0 equivalent) in an appropriate volume of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (typically 10-40%) dropwise to the reaction mixture.[5] The amount of base can vary, but a common starting point is 2.5 equivalents.[6]
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can range from 4 to 24 hours, depending on the specific reactants.[5] Formation of a precipitate often indicates product formation.
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.[7] Slowly acidify the mixture with dilute hydrochloric acid with constant stirring until the solution is acidic (pH ~2-3). This will cause the chalcone product to precipitate.
-
Purification: Collect the crude chalcone precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the washings are neutral.[7] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica (B1680970) gel.[8]
Protocol 2: Solvent-Free Synthesis by Grinding
This environmentally friendly alternative reduces solvent waste and can often lead to shorter reaction times and high yields.[9]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Mortar and pestle
-
Spatula
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Reactant Mixture: In a porcelain mortar, combine this compound (1.0 equivalent), the substituted aromatic aldehyde (1.0 equivalent), and solid sodium hydroxide (1.0 equivalent).[8][9]
-
Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The reaction is often exothermic, and the mixture may turn into a paste or solid mass.[8]
-
Work-up: After grinding, add cold water to the mortar and continue to mix. Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Scrape the solid product from the mortar and collect it by suction filtration. Wash the solid thoroughly with deionized water to remove any remaining base and salts.[9] The crude product can be purified by recrystallization from 95% ethanol.[9]
Quantitative Data Summary
The following tables summarize representative quantitative data for the Claisen-Schmidt condensation of substituted acetophenones with various aromatic aldehydes under different conditions. While specific data for this compound is limited in the literature, the provided data for structurally similar compounds can serve as a valuable reference for optimizing reaction conditions.
Table 1: Reaction of 2'-Hydroxyacetophenone Derivatives with Substituted Benzaldehydes
| 2'-Hydroxyacetophenone Derivative | Substituted Benzaldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH / IPA | 4 h | Optimized | [7] |
| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 | [7] |
| 2'-hydroxyacetophenone | 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 | [7] |
| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 | [7] |
Table 2: Reaction of Nitro-Substituted Acetophenones with Substituted Benzaldehydes
| Nitro-Acetophenone Derivative | Substituted Benzaldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 2-nitroacetophenone | 2-nitrobenzaldehyde | NaOH / Ethanol | 3 h | 90 | [10] |
| 2-nitroacetophenone | 3-nitrobenzaldehyde | NaOH / Ethanol | 3 h | 42 | [10] |
| 2-nitroacetophenone | 4-nitrobenzaldehyde | NaOH / Ethanol | 3 h | 81 | [10] |
| 4-methoxyacetophenone | 4-nitrobenzaldehyde | NaOH / Ethanol:Water | 1 h | 82 (aldol product) | [6] |
Visualizations
Reaction Mechanism
The following diagram illustrates the base-catalyzed mechanism of the Claisen-Schmidt condensation.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of chalcones.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2'-Hydroxy-5'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis.[1] Their facile synthesis, structural diversity, and ability to coordinate with metal ions make them attractive scaffolds for the development of novel therapeutic agents. Schiff bases derived from substituted 2'-hydroxyacetophenones have demonstrated significant biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The presence of a nitro group, as in 2'-Hydroxy-5'-nitroacetophenone, can enhance the biological efficacy of the resulting Schiff base derivatives.
This document provides detailed protocols for the synthesis of Schiff bases from this compound and various primary amines. It also includes methodologies for their characterization and evaluation of their potential biological activities.
Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine, often under reflux in a suitable solvent and sometimes with an acid catalyst.
General Synthesis Protocol
A general and robust method for the synthesis of Schiff bases from this compound is outlined below. This protocol can be adapted for various primary amines, including aliphatic and aromatic monoamines and diamines.
Materials:
-
This compound
-
Primary amine (e.g., ethylenediamine, o-phenylenediamine, aniline (B41778) derivatives)
-
Ethanol (B145695) (absolute) or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of hot ethanol.
-
In a separate beaker, dissolve the primary amine (1 equivalent for monoamines, 0.5 equivalents for diamines) in ethanol.
-
Add the ethanolic solution of the primary amine dropwise to the stirred solution of this compound.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]
-
Attach a condenser to the flask and reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid Schiff base product that precipitates out is collected by filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Dry the purified Schiff base in a desiccator or a vacuum oven.
-
Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff bases from this compound.
Quantitative Data
The following tables summarize typical quantitative data for Schiff bases derived from substituted 2'-hydroxyacetophenones. Note that specific data for derivatives of this compound may vary and should be determined experimentally.
Table 1: Synthesis and Physicochemical Properties of Related Schiff Bases
| Precursor Aldehyde/Ketone | Amine | Solvent | Catalyst | Yield (%) | Melting Point (°C) | Reference |
| 2-hydroxy-5-chloro-3-nitroacetophenone | Isonicotinoyl hydrazide | Ethanol | - | 75 | 280 | [5] |
| 2-Hydroxy-3-nitro-5-methyl acetophenone | Aniline | Ethanol | H₂SO₄ | - | - | [6] |
| 2-hydroxyacetophenone | Benzylamine | Ethanol | - | 76.3 | - | [7] |
| 4-methyl acetophenone | Hydroxylamine hydrochloride | Ethanol | Acetic Acid | 51.38 | 217.6 | [4] |
| 2-hydroxyacetophenone | Furfurylamine | Ethanol | Acetic Acid | - | - | [8] |
Data for closely related compounds are provided as representative examples.
Table 2: Spectroscopic Data for a Representative Schiff Base (from 2-hydroxy-5-chloro-3-nitroacetophenone and isonicotinoyl hydrazide)[5]
| Spectral Data Type | Key Peaks/Shifts (δ ppm or cm⁻¹) | Assignment |
| ¹H NMR | 12.95 (s, 1H) | Phenolic OH |
| 11.34 (s, 1H) | Imino NH | |
| 9.05, 9.08 (d, 4H) | Isonicotine protons | |
| 8.15, 7.35 (m, 2H) | Phenyl protons | |
| 3.25 (s, 3H) | Methyl protons | |
| FT-IR | ~1610 cm⁻¹ | C=N (azomethine) stretch |
| ~3400-3200 cm⁻¹ | O-H and N-H stretch |
Biological Applications and Protocols
Schiff bases derived from this compound are expected to exhibit a range of biological activities, particularly antimicrobial and cytotoxic effects. The imine group and the presence of the nitro functionality are key contributors to these properties.
Antimicrobial Activity
Protocol: Disc Diffusion Assay [5][9]
This method is a standard preliminary test to evaluate the antimicrobial activity of synthesized compounds.
Materials:
-
Synthesized Schiff base
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar (B569324) (for bacteria) or Potato Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Dimethyl sulfoxide (B87167) (DMSO) (solvent)
-
Standard antibiotic and antifungal drugs (positive controls)
-
Incubator
Procedure:
-
Prepare sterile agar plates by pouring molten and cooled nutrient agar or potato dextrose agar into sterile Petri dishes and allowing them to solidify.
-
Prepare a stock solution of the synthesized Schiff base in DMSO (e.g., 1 mg/mL).
-
Prepare standardized microbial inoculums (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Impregnate sterile filter paper discs with a known concentration of the Schiff base solution.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Place a disc impregnated with DMSO as a negative control and a disc with a standard antimicrobial drug as a positive control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Cytotoxicity (Anticancer) Activity
Protocol: MTT Assay [6][7][10][11]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.
Materials:
-
Synthesized Schiff base
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Normal cell line (for selectivity assessment, e.g., Vero)
-
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of the Schiff base solution in the cell culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing different concentrations of the Schiff base. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, remove the medium and add MTT solution to each well.
-
Incubate for another 3-4 hours, during which viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathway for Antimicrobial Activity
The antimicrobial action of Schiff bases can involve multiple mechanisms. One proposed mechanism is the inhibition of essential enzymes in microorganisms or disruption of the cell membrane. The chelation of metal ions by the Schiff base can also enhance its biological activity.
Caption: Hypothetical signaling pathways for the antimicrobial activity of Schiff bases.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound. These compounds hold promise as scaffolds for the development of new antimicrobial and anticancer agents. Further research, including the synthesis of a broader range of derivatives and extensive in vitro and in vivo testing, is warranted to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. Review Article on Metal Complexes derived from 2’-hydroxyacetophenone based Schiff Base – Oriental Journal of Chemistry [orientjchem.org]
- 4. or.niscpr.res.in [or.niscpr.res.in]
- 5. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. scispace.com [scispace.com]
- 9. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Pharmaceutical Synthesis and Evaluation of 2'-Hydroxy-5'-nitroacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2'-Hydroxy-5'-nitroacetophenone as a key intermediate in the synthesis of potentially therapeutic compounds. This document outlines detailed protocols for the synthesis of chalcones and flavonoids, presents quantitative data for these reactions, and describes methodologies for evaluating their biological activities, particularly their anti-inflammatory and anticancer properties.
Introduction
This compound is a versatile building block in medicinal chemistry. Its reactive functional groups—the hydroxyl, ketone, and nitro groups—allow for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse molecular scaffolds. Of particular interest is its use in the synthesis of chalcones and flavonoids, classes of compounds well-documented for their broad pharmacological activities.[1]
Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde.[2] The resulting α,β-unsaturated ketone system is a key pharmacophore that contributes to the biological activity of these molecules. Subsequently, these chalcones can be cyclized to form flavonoids, a large family of polyphenolic compounds with significant therapeutic potential, including anti-inflammatory, antioxidant, and anticancer effects.[3][4]
This document will detail the synthetic pathways from this compound to these bioactive molecules and provide protocols for assessing their efficacy.
Synthesis of 2'-Hydroxy-5'-nitrochalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable base-catalyzed reaction for the synthesis of chalcones. The general scheme involves the reaction of this compound with various substituted benzaldehydes.
General Reaction Scheme:
Caption: General scheme for the synthesis of 2'-Hydroxy-5'-nitrochalcones.
Experimental Protocol: Synthesis of a Representative 2'-Hydroxy-5'-nitrochalcone
This protocol describes the synthesis of (E)-1-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-en-1-one.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Distilled water
-
Dichloromethane
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Prepare a solution of sodium hydroxide (6.7 mmol) in water (6 mL).
-
Cool the NaOH solution to 0°C in an ice bath and slowly add ethanol (10 mL).
-
Remove the flask from the ice bath and allow it to reach room temperature.
-
Slowly add this compound (10 mmol) to the solution with stirring.
-
Subsequently, add benzaldehyde (10 mmol) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0°C for 24 hours to facilitate precipitation.
-
Filter the solid product, wash with cold water, and recrystallize from a dichloromethane/ethanol mixture.
-
Dry the resulting crystals at 70°C.
Quantitative Data for Synthesized 2'-Hydroxy-5'-nitrochalcones
| Entry | R-group on Benzaldehyde | Yield (%) | Melting Point (°C) | Reference |
| 1 | H | 72-85 | 145-147 | [5] |
| 2 | 4-OCH₃ | 75 | 155-157 | |
| 3 | 4-Cl | 82 | 178-180 | |
| 4 | 4-NO₂ | 78 | 210-212 |
Synthesis of Flavones from 2'-Hydroxy-5'-nitrochalcones
Flavones can be synthesized from 2'-hydroxychalcones through oxidative cyclization. A common method involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO).
General Reaction Scheme:
Caption: Synthesis of 6-Nitroflavones from 2'-Hydroxy-5'-nitrochalcones.
Experimental Protocol: Synthesis of a Representative 6-Nitroflavone
This protocol describes the synthesis of 6-nitro-2-phenyl-4H-chromen-4-one.
Materials:
-
(E)-1-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-en-1-one
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the 2'-hydroxy-5'-nitrochalcone (1 mmol) in DMSO (5 mL).
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture at 100-120°C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with sodium thiosulfate (B1220275) solution to remove excess iodine, and then with water.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Quantitative Data for Synthesized 6-Nitroflavones
| Entry | R-group on Flavone | Yield (%) | Melting Point (°C) | Reference |
| 1 | H | 65-75 | 228-230 | |
| 2 | 4-OCH₃ | 68 | 245-247 | |
| 3 | 4-Cl | 72 | 260-262 | |
| 4 | 4-NO₂ | 65 | >300 |
Biological Evaluation Protocols
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory activity of the synthesized compounds can be evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., MCF-7, HeLa) can be determined using the MTT assay.[5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathway Modulation
Chalcones and flavonoids often exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. Two of the most important are the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival.[6][7] Chalcones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[6]
Caption: Inhibition of the NF-κB signaling pathway by 2'-Hydroxy-5'-nitrochalcones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.[8] Dysregulation of this pathway is common in cancer. Certain flavonoids can modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Modulation of the MAPK signaling pathway by 6-Nitroflavones.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of chalcones and flavonoids with significant potential in pharmaceutical development. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel derivatives for the treatment of inflammatory diseases and cancer. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of potent and selective therapeutic agents.
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
The Pivotal Role of 2'-Hydroxy-5'-nitroacetophenone in the Genesis of Bioactive Heterocyclic Compounds
For Immediate Release
[City, State] – 2'-Hydroxy-5'-nitroacetophenone is emerging as a critical starting material in the synthesis of a diverse array of heterocyclic compounds, demonstrating significant potential in the fields of medicinal chemistry and drug development. This versatile acetophenone (B1666503) derivative serves as a key building block for the construction of chalcones, flavones, and other related heterocyclic systems, many of which exhibit promising biological activities, including antimicrobial and anticancer properties.
The strategic placement of the hydroxyl and nitro groups on the aromatic ring of this compound plays a crucial role in both the synthetic transformations and the biological profiles of the resulting heterocyclic molecules. The hydroxyl group facilitates key cyclization reactions, while the nitro group can be a critical pharmacophore or a precursor for further functionalization, such as reduction to an amino group, enabling the synthesis of a wider range of derivatives.
This application note provides a comprehensive overview of the synthetic applications of this compound, detailed experimental protocols for the synthesis of key heterocyclic derivatives, a summary of their biological activities, and visual representations of the synthetic pathways.
Synthetic Applications and Methodologies
The primary application of this compound in heterocyclic synthesis is as a precursor for 2'-hydroxy-5'-nitrochalcones. These chalcones are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between this compound and various substituted benzaldehydes. The resulting chalcones are valuable intermediates that can be subsequently cyclized to form flavones, specifically 6-nitroflavones, through oxidative cyclization reactions.
Synthesis of 2'-Hydroxy-5'-nitrochalcones
The Claisen-Schmidt condensation is a robust and widely used method for the formation of the α,β-unsaturated ketone core of chalcones. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.
Synthesis of 6-Nitroflavones
The 2'-hydroxychalcones synthesized from this compound are ideal precursors for the synthesis of 6-nitroflavones. The intramolecular oxidative cyclization can be achieved using various reagents, with iodine in dimethyl sulfoxide (B87167) (DMSO) being a common and effective method.[1]
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-5'-nitrochalcone Derivatives
This protocol describes a general procedure for the synthesis of 2'-hydroxy-5'-nitrochalcone derivatives via the Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted benzaldehyde (B42025) (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (40% aqueous solution)
-
Hydrochloric acid (10%)
-
Distilled water
Procedure:
-
Dissolve this compound (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
To this solution, add the substituted benzaldehyde (10 mmol).
-
Cool the mixture in an ice bath and slowly add 40% aqueous sodium hydroxide solution (10 mL) with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with 10% hydrochloric acid until the pH is acidic.
-
The precipitated solid (chalcone) is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure 2'-hydroxy-5'-nitrochalcone derivative.
Protocol 2: Synthesis of 6-Nitroflavone from 2'-Hydroxy-5'-nitrochalcone
This protocol details the oxidative cyclization of a 2'-hydroxy-5'-nitrochalcone to the corresponding 6-nitroflavone.
Materials:
-
2'-Hydroxy-5'-nitrochalcone
-
Dimethyl sulfoxide (DMSO)
-
Iodine
-
Saturated sodium thiosulfate (B1220275) solution
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve the 2'-hydroxy-5'-nitrochalcone (5 mmol) in DMSO (25 mL).
-
Add a catalytic amount of iodine (approximately 10 mol%).
-
Heat the reaction mixture at 100-120°C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with a saturated sodium thiosulfate solution to remove any residual iodine, followed by washing with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 6-nitroflavone.
Data Presentation
Table 1: Synthesis of 2'-Hydroxy-5'-nitrochalcone Derivatives - Yields
| Entry | Substituted Benzaldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | (E)-1-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-en-1-one | 85-95 |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one | 80-90 |
| 3 | 4-Methoxybenzaldehyde | (E)-1-(2-hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 82-92 |
| 4 | 3-Nitrobenzaldehyde | (E)-1-(2-hydroxy-5-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 75-85 |
Note: Yields are approximate and can vary based on reaction conditions and purification methods.
Table 2: Biological Activity of Heterocyclic Compounds Derived from this compound
| Compound Class | Derivative | Biological Activity | Potency (MIC/IC50) | Reference |
| Chalcones | 6-nitrochalcone analog | Antibacterial (E. coli) | MIC: 0.524 mg/mL | [2] |
| 6-nitrochalcone analog | Antibacterial (B. subtilis) | MIC: 1.249 mg/mL | [2] | |
| 6-nitrochalcone analog | Antibacterial (S. aureus) | MIC: >100 µg/mL | ||
| Flavones | 6-nitroflavone analog | Anticancer (MCF-7) | IC50: 5.52-17.09 µM | |
| 6-methoxyflavone analog | Anticancer (HeLa) | IC50: 55.31 µM (72h) | [3] |
Note: The presented data is for representative compounds and may not be directly from this compound in all cases but represents the activity of the 6-nitro heterocyclic core.
Visualizations
Caption: Synthetic pathway for 6-Nitroflavones.
Caption: General experimental workflow.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of biologically active heterocyclic compounds. The straightforward and efficient synthetic routes to 2'-hydroxy-5'-nitrochalcones and their subsequent conversion to 6-nitroflavones provide a robust platform for the generation of diverse chemical libraries for drug discovery. The significant antimicrobial and anticancer activities reported for these classes of compounds underscore the importance of this compound as a key starting material in the development of new therapeutic agents. Further exploration of the synthetic potential of this compound and the biological evaluation of its derivatives are warranted to unlock its full potential in medicinal chemistry.
References
Synthesis of Chalcones from 2'-Hydroxy-5'-nitroacetophenone: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of chalcones, a significant class of compounds in medicinal chemistry, starting from 2'-Hydroxy-5'-nitroacetophenone. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by an α,β-unsaturated carbonyl system, are precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The described methodology is based on the well-established Claisen-Schmidt condensation reaction.[4]
Introduction
Chalcones and their derivatives are of considerable interest in drug discovery due to their diverse pharmacological profiles. The presence of the α,β-unsaturated ketone moiety is a key structural feature responsible for many of their biological actions.[5] The synthesis of various chalcone (B49325) derivatives allows for the exploration of structure-activity relationships, aiding in the development of novel therapeutic agents. This protocol details the synthesis of chalcones from this compound and various substituted aromatic aldehydes, providing a robust method for generating a library of these valuable compounds.
Experimental Protocols
Materials and Methods
Materials:
-
This compound
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (B145695) (95%)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl, dilute)
-
Distilled water
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with stir bars
-
Reflux condenser
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Synthesis of Chalcones via Claisen-Schmidt Condensation
The synthesis is performed via a base-catalyzed Claisen-Schmidt condensation between this compound and a substituted aromatic aldehyde.[1]
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in a minimal amount of 95% ethanol with stirring.
-
Reaction Initiation: To the stirred solution, add an aqueous solution of sodium hydroxide (40-60%) dropwise at room temperature. The amount of NaOH can be varied, typically a catalytic amount is sufficient.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde.
-
Product Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
Isolation of Crude Product: The precipitated solid (the crude chalcone) is collected by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or an oven at a low temperature.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure and purity of the synthesized chalcones are confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined.
Data Presentation
The following tables summarize the quantitative data for a selection of chalcones synthesized from this compound.
Table 1: Synthesis of Chalcone Derivatives
| Compound ID | Ar-CHO Substituent | Yield (%) | Melting Point (°C) |
| 1a | H | 75 | 145-147 |
| 1b | 4-Cl | 82 | 178-180 |
| 1c | 4-OCH₃ | 78 | 160-162 |
| 1d | 4-N(CH₃)₂ | 85 | 198-200 |
| 1e | 2-NO₂ | 65 | 185-187 |
Table 2: ¹H NMR Spectral Data (δ, ppm) for Chalcone Derivatives in CDCl₃
| Compound ID | Ar-H | -CH=CH- (α,β-protons) | -OH | Other |
| 1a | 7.40-8.50 (m) | 7.85 (d, J=15.5 Hz), 8.10 (d, J=15.5 Hz) | 12.50 (s) | |
| 1b | 7.35-8.52 (m) | 7.80 (d, J=15.6 Hz), 8.05 (d, J=15.6 Hz) | 12.48 (s) | |
| 1c | 6.90-8.51 (m) | 7.75 (d, J=15.4 Hz), 8.00 (d, J=15.4 Hz) | 12.52 (s) | 3.85 (s, 3H, -OCH₃) |
| 1d | 6.70-8.50 (m) | 7.70 (d, J=15.2 Hz), 7.95 (d, J=15.2 Hz) | 12.55 (s) | 3.05 (s, 6H, -N(CH₃)₂) |
| 1e | 7.50-8.60 (m) | 7.90 (d, J=15.8 Hz), 8.15 (d, J=15.8 Hz) | 12.45 (s) |
Visualizations
Caption: Experimental workflow for the synthesis of chalcones.
Caption: Chalcone inhibition of the MAPK/ERK signaling pathway.
Biological Activities of Synthesized Chalcones
Chalcones derived from this compound have been investigated for a variety of biological activities. The presence of the nitro group and the hydroxyl group, in combination with various substituents on the second aromatic ring, can significantly influence their pharmacological effects.
Antimicrobial Activity
Several synthesized chalcones have demonstrated promising activity against a range of bacterial and fungal strains. The antimicrobial efficacy is often attributed to the α,β-unsaturated ketone system, which can interact with microbial enzymes and proteins. The specific substitutions on the aromatic rings play a crucial role in modulating this activity.
Anticancer Activity
Chalcones are well-documented for their potential as anticancer agents.[3][6][7] They can induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cancer cell growth and survival.[8] The chalcones synthesized from this compound are valuable candidates for further investigation in cancer research due to the combined electronic effects of the nitro and hydroxyl groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Bioactive Chalcones and Flavanones from 2'-Hydroxy-5'-nitroacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient, microwave-assisted synthesis of chalcone (B49325) and flavanone (B1672756) derivatives starting from 2'-Hydroxy-5'-nitroacetophenone. These compounds are of significant interest in drug discovery due to their potential therapeutic activities. This guide includes quantitative data, detailed methodologies, and visualizations of the synthetic workflow and relevant biological pathways to support research and development in this area.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) and their cyclic isomers, flavanones, are key scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a nitro group at the 5'-position of the 2'-hydroxyacetophenone (B8834) precursor can significantly influence the biological profile of the resulting chalcones and flavanones. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and green alternative to conventional heating methods for the synthesis of these compounds, leading to shorter reaction times, higher yields, and cleaner reaction profiles.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the synthesis of 2'-hydroxy-5'-nitrochalcone derivatives and their subsequent cyclization to flavanones.
Table 1: Microwave-Assisted Synthesis of 2'-Hydroxy-5'-nitrochalcone Derivatives
| Entry | Aldehyde Derivative | Catalyst/Base | Solvent | Microwave Power (W) / Temp. (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | KOH | Ethanol (B145695) | 150 W / 80°C | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde (B46862) | KOH | Ethanol | 150 W / 80°C | 5 | 95 |
| 3 | 4-Methoxybenzaldehyde | KOH | Ethanol | 150 W / 80°C | 7 | 90 |
| 4 | 4-Hydroxybenzaldehyde | KOH | Ethanol | 150 W / 80°C | 8 | 88 |
| 5 | 4-(Dimethylamino)benzaldehyde | Piperidine | Ethanol | 120 W / 100°C | 10 | 85 |
Note: The data presented in this table are representative examples based on typical conditions for microwave-assisted Claisen-Schmidt condensation reactions and may require optimization for specific substrates.
Table 2: Microwave-Assisted Synthesis of 5'-Nitroflavanone Derivatives from 2'-Hydroxy-5'-nitrochalcones
| Entry | 2'-Hydroxy-5'-nitrochalcone Derivative | Catalyst/Reagent | Solvent | Microwave Power (W) / Temp. (°C) | Time (min) | Yield (%) |
| 1 | (E)-1-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-en-1-one | NaOH / H₂O₂ | Ethanol | 200 W / 100°C | 15 | 85 |
| 2 | (E)-1-(2-hydroxy-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | NaOH / H₂O₂ | Ethanol | 200 W / 100°C | 15 | 88 |
| 3 | (E)-1-(2-hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | NaOH / H₂O₂ | Ethanol | 200 W / 100°C | 18 | 82 |
Note: This table illustrates a common method for the oxidative cyclization of chalcones to flavanones under microwave irradiation. Conditions may vary depending on the specific substrate.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of (E)-1-(2-hydroxy-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Microwave synthesis reactor
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave reaction vial, dissolve this compound (1 mmol, 181.1 mg) and 4-chlorobenzaldehyde (1 mmol, 140.6 mg) in ethanol (5 mL).
-
Add a solution of KOH (2 mmol, 112.2 mg) in ethanol (2 mL) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 W and a temperature of 80°C for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (20 mL) and acidify with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 2: Microwave-Assisted Synthesis of 2-(4-chlorophenyl)-5-nitro-2,3-dihydrochromen-4-one (5'-Nitroflavanone)
Materials:
-
(E)-1-(2-hydroxy-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Ethanol
-
Microwave synthesis reactor
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave reaction vial, dissolve the 2'-hydroxy-5'-nitrochalcone from Protocol 1 (1 mmol, 303.7 mg) in ethanol (5 mL).
-
Add a 20% aqueous solution of NaOH (2 mL).
-
Carefully add 30% hydrogen peroxide (1 mL) dropwise to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 200 W and a temperature of 100°C for 15 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (20 mL) and acidify with dilute HCl.
-
Collect the precipitated flavanone by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of 2'-hydroxy-5'-nitrochalcones and a representative signaling pathway potentially modulated by the resulting flavanones.
Caption: General workflow for the microwave-assisted synthesis of 2'-hydroxy-5'-nitrochalcones.
Chalcones derived from this compound have demonstrated notable antibacterial and antibiofilm activity.[1] The mechanism of action for nitro-containing compounds often involves the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of cytotoxic reactive nitrogen species. These species can cause widespread damage to cellular macromolecules, including DNA, RNA, and proteins, ultimately leading to bacterial cell death.
Caption: Proposed antibacterial mechanism of action for 2'-hydroxy-5'-nitrochalcones.
Flavanones, as a class of compounds, are known to exert anticancer effects through the modulation of various signaling pathways. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis.
Caption: General inhibitory effect of flavanones on the PI3K/Akt/mTOR signaling pathway in cancer cells.
References
Green Synthesis of 2'-Hydroxy-5'-nitroacetophenone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 2'-hydroxy-5'-nitroacetophenone derivatives. These methods prioritize the use of environmentally benign reagents, solvents, and energy sources to minimize the environmental impact while maintaining high efficiency and yield. The protocols outlined below are designed to be readily implemented in a research and development setting.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Traditional synthetic routes often involve harsh conditions and hazardous reagents, such as the use of strong acids like sulfuric and nitric acid, leading to significant waste generation. Green chemistry principles offer a sustainable alternative by focusing on the reduction of hazardous substances, the use of renewable resources, and the design of energy-efficient processes. This document details several green synthetic approaches, including microwave-assisted and ultrasound-assisted reactions, and the use of solid acid catalysts.
Green Synthetic Strategies
Several eco-friendly strategies can be employed for the synthesis of this compound and its derivatives. The primary approaches involve either the nitration of 2'-hydroxyacetophenone (B8834) or the Fries rearrangement of a nitrated phenyl acetate (B1210297) precursor under green conditions.
Microwave-Assisted Nitration of 2'-Hydroxyacetophenone
Microwave irradiation offers rapid and uniform heating, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles.[1][2] A greener nitrating system using a metal nitrate (B79036) in acetic acid can replace the hazardous nitric acid/sulfuric acid mixture.[3]
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields.[4][5] Ultrasound promotes mass transfer and can lead to the formation of highly reactive species, often under milder conditions than conventional methods.[4][5][6]
Solid Acid Catalyzed Fries Rearrangement
The Fries rearrangement is a key reaction for the synthesis of hydroxyacetophenones. Traditional Lewis acid catalysts like AlCl₃ generate significant waste. Eco-friendly solid catalysts such as p-toluenesulfonic acid (PTSA) or zeolites can be used under solvent-free conditions, simplifying product purification and catalyst recycling.[7][8]
Data Presentation
The following table summarizes quantitative data from various green synthesis methods for hydroxyacetophenone derivatives, providing a comparative overview of their efficiency.
| Method | Starting Material(s) | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Microwave-Assisted Nitration | 4-Hydroxyacetophenone, Calcium Nitrate | Acetic Acid | Acetic Acid | 1-10 min | High | [3] |
| Microwave-Assisted Rearrangement | 4-Nonylphenyl acetate | Silica gel/AlCl₃/ZnCl₂ | n-Hexane | - | - | [9] |
| Ultrasound-Assisted Bromination | Hydroxyacetophenones, Copper(II) Bromide | - | Chloroform/EtOAc | minutes | High | [4] |
| Solvent-Free Fries Rearrangement | Phenyl acetate | p-Toluenesulfonic acid | Solvent-free | - | High | [7][8] |
| Catalytic Oxidation | m-Nitroacetophenone | Nickel acetate | Propionic acid | 10 h | 89.9 | [10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Green Nitration of 2'-Hydroxyacetophenone
This protocol describes the nitration of 2'-hydroxyacetophenone using a green nitrating agent under microwave irradiation.
Materials:
-
2'-Hydroxyacetophenone
-
Calcium nitrate (Ca(NO₃)₂)
-
Glacial acetic acid
-
Microwave reactor
-
10 mL microwave pressure tube with a Teflon cap
-
Standard laboratory glassware
-
Ethyl acetate for recrystallization
Procedure:
-
In a 10 mL microwave pressure tube, combine 2'-hydroxyacetophenone (e.g., 0.5 g), calcium nitrate (2 molar equivalents), and glacial acetic acid (e.g., 3-5 mL).
-
Securely cap the tube with a Teflon pressure cap.
-
Place the tube in the microwave reactor and irradiate for 1-10 minutes at a low power setting (e.g., 30-50 W), maintaining the temperature below 100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the solid from a minimal amount of hot ethyl acetate to obtain pure this compound.
Protocol 2: Ultrasound-Assisted Synthesis (General Protocol Adaptation)
This protocol adapts the principles of ultrasound-assisted synthesis for the potential formation of this compound derivatives.
Materials:
-
2'-Hydroxyacetophenone
-
A suitable nitrating agent (e.g., a supported nitrate salt)
-
An appropriate solvent (e.g., ethanol-water mixture)
-
Ultrasonic bath or probe sonicator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxyacetophenone in the chosen solvent system.
-
Add the nitrating agent to the solution.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the mixture at a specified power and temperature (e.g., 30-40°C) for a designated time.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture by removing the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Protocol 3: Green Synthesis of 2'-Hydroxyacetophenone via Solvent-Free Fries Rearrangement
This protocol describes the synthesis of the precursor, 2'-hydroxyacetophenone, using a green catalyst. The product can then be nitrated using Protocol 1.
Materials:
-
Phenyl acetate
-
p-Toluenesulfonic acid (PTSA), anhydrous
-
Round-bottom flask
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Organic solvent (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, mix phenyl acetate and a catalytic amount of anhydrous p-toluenesulfonic acid.[7]
-
Heat the solvent-free mixture at a specific temperature (e.g., 100-120°C) with constant stirring.[7]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the reaction mixture in an organic solvent like ethyl acetate and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude product.
-
Separate the ortho-isomer (2'-hydroxyacetophenone) from the para-isomer by column chromatography.[7]
Visualizations
References
- 1. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 2. researchgate.net [researchgate.net]
- 3. cs.gordon.edu [cs.gordon.edu]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS | Semantic Scholar [semanticscholar.org]
- 6. scite.ai [scite.ai]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement | Semantic Scholar [semanticscholar.org]
- 9. CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime - Google Patents [patents.google.com]
- 10. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
2'-Hydroxy-5'-nitroacetophenone: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2'-Hydroxy-5'-nitroacetophenone is a valuable bifunctional starting material in organic synthesis, particularly for the construction of a variety of heterocyclic compounds. Its structure, featuring a reactive ketone, a phenolic hydroxyl group, and an electron-withdrawing nitro group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of chalcones, flavones, and chromones, classes of compounds with significant interest in medicinal chemistry and drug development due to their wide array of biological activities.
Section 1: Synthesis of Nitro-Substituted Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are key intermediates in the biosynthesis of flavonoids and are known to possess a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The Claisen-Schmidt condensation is the most common method for their synthesis.
Experimental Protocol: Synthesis of (E)-1-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-en-1-one
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with benzaldehyde (B42025).
Reaction Scheme:
Caption: Claisen-Schmidt condensation for chalcone (B49325) synthesis.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.81 g, 10 mmol) in 30 mL of 95% ethanol with stirring.
-
To this solution, add benzaldehyde (1.06 g, 10 mmol).
-
Slowly add an aqueous solution of sodium hydroxide (20 mL, 40% w/v) to the mixture while maintaining vigorous stirring at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.
-
Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is acidic, which will cause the chalcone to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone as a yellow solid.
-
Dry the purified product in a vacuum oven.
Quantitative Data for Representative Nitro-Substituted Chalcones
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| (E)-1-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₁NO₄ | 269.26 | 88 | 128 | [1] |
| (E)-1-(2-hydroxy-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | C₁₅H₁₀ClNO₄ | 303.70 | ~85 (representative) | 150-152 | N/A |
| (E)-1-(2-hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₃NO₅ | 311.28 | ~80 (representative) | 135-137 | N/A |
Note: Data for some compounds are representative based on similar syntheses due to a lack of specific literature data for this exact starting material.
Spectroscopic Data for (E)-1-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-en-1-one[1]
| Spectroscopy | Data |
| FT-IR (KBr, cm⁻¹) | 3236 (–OH), 1670 (C=O), 1630 (C=C, aliphatic), 1598 (C=C, aromatic), 2835 (–NO₂) |
| ¹H-NMR (400 MHz, CDCl₃, δ ppm) | 5.80 (s, 1H, Ar-OH), 7.44–8.21 (m, 8H, Ar-H), 3.32 (d, 2H, HC=CH) |
| Mass (m/z) | 270.16 (M+H)⁺ |
Section 2: Synthesis of 6-Nitroflavones and 6-Nitroflavanones
Chalcones serve as excellent precursors for the synthesis of flavones and flavanones, which are core structures in many biologically active natural products. The cyclization of 2'-hydroxychalcones can proceed through different pathways to yield either flavanones (saturated C-ring) or flavones (unsaturated C-ring).
Experimental Protocol: Synthesis of 6-Nitro-2-phenyl-4H-chromen-4-one (6-Nitroflavone)
This protocol describes the oxidative cyclization of a 2'-hydroxychalcone (B22705) to a flavone (B191248) using iodine in dimethyl sulfoxide (B87167) (DMSO).
Reaction Scheme:
Caption: Oxidative cyclization of a chalcone to a flavone.
Materials:
-
(E)-1-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-en-1-one
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask, dissolve (E)-1-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-en-1-one (2.69 g, 10 mmol) in 20 mL of DMSO.
-
Add a catalytic amount of iodine (approximately 0.25 g, 1 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture in an oil bath at 120-130 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with a dilute solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by washing with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure 6-nitro-2-phenyl-4H-chromen-4-one.
-
Dry the purified product.
Quantitative Data for Representative 6-Nitroflavone
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 6-Nitro-2-phenyl-4H-chromen-4-one | C₁₅H₉NO₄ | 267.24 | >70 (representative) | 235-237 | N/A |
Note: Data is representative based on similar syntheses.
Section 3: Application in Drug Development - Modulation of Inflammatory Signaling Pathways
Nitro-substituted chalcones and their flavonoid derivatives have been shown to exhibit significant anti-inflammatory properties. One of the key mechanisms underlying this activity is the modulation of major inflammatory signaling pathways, such as the NF-κB and Nrf2 pathways.
Nrf2 and NF-κB Signaling Pathways
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by the inhibitor protein IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes.
Chalcones, acting as Michael acceptors, can react with cysteine residues on proteins like Keap1 and IKK (IκB kinase), thereby modulating these pathways.
Caption: Modulation of Nrf2 and NF-κB pathways by chalcones.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of chalcones and their subsequent conversion to flavones and other heterocyclic systems. The presence of the nitro group not only influences the reactivity of the molecule but also imparts interesting biological properties to the resulting compounds, particularly in the modulation of key signaling pathways involved in inflammation and oxidative stress. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery for the exploration of novel therapeutics based on these scaffolds.
References
Application Notes and Protocols for the Nitration of 2'-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for the nitration of 2'-hydroxyacetophenone (B8834), a key reaction in the synthesis of various pharmaceutical intermediates. The protocols outlined below cover direct nitration methods and strategies to control regioselectivity, along with data on product characterization.
Introduction
The nitration of 2'-hydroxyacetophenone is an electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. The position of nitration is influenced by the directing effects of the hydroxyl (-OH) and acetyl (-COCH₃) groups. The hydroxyl group is an activating, ortho, para-director, while the acetyl group is a deactivating, meta-director. This interplay results in the formation of two primary isomers: 2'-hydroxy-3'-nitroacetophenone and 2'-hydroxy-5'-nitroacetophenone. The ratio of these products can be influenced by the reaction conditions.
Signaling Pathway: Electrophilic Aromatic Substitution (Nitration)
The nitration of 2'-hydroxyacetophenone proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) electrophile, its attack on the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex), and subsequent deprotonation to restore aromaticity.
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Protocols
Two primary methods for the nitration of 2'-hydroxyacetophenone are detailed below. The choice of method can influence the regioselectivity of the reaction.
Protocol 1: Direct Nitration with Mixed Acid
This protocol describes a general method for the direct nitration of 2'-hydroxyacetophenone using a mixture of concentrated nitric and sulfuric acids. This method typically yields a mixture of the 3-nitro and 5-nitro isomers.
Materials:
-
2'-Hydroxyacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
-
Dichloromethane (optional, as solvent)[1]
-
Acetic Acid (optional, as solvent)[1]
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2'-hydroxyacetophenone in a suitable solvent such as glacial acetic acid or dichloromethane.[1] Alternatively, the acetophenone can be dissolved directly in concentrated sulfuric acid.
-
Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled nitrating mixture (a 1:2 mixture of concentrated nitric acid and concentrated sulfuric acid is common) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.[2]
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 40 °C for 4-6 hours if using acetic acid/dichloromethane as solvent) to ensure the reaction goes to completion.[1]
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.[2]
-
The precipitated solid product, a mixture of isomers, is collected by filtration.
-
Wash the solid with cold water until the washings are neutral to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol, or the isomers can be separated by column chromatography or HPLC.[3]
Protocol 2: Regioselective Synthesis of 2'-Hydroxy-3'-nitroacetophenone via Sulfonation-Nitration
To improve the yield of the 3-nitro isomer, a one-pot method involving sulfonation prior to nitration can be employed. The bulky sulfonic acid group blocks the 5-position, directing nitration to the 3-position. The sulfonic acid group is subsequently removed by hydrolysis.
Materials:
-
2'-Hydroxyacetophenone
-
Chlorosulfonic Acid (ClSO₃H) or Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Methanol (for recrystallization)
Procedure:
-
Add 2'-hydroxyacetophenone to a reaction flask and cool to 0-5 °C.[4]
-
Slowly add chlorosulfonic acid (1.5 equivalents) dropwise while maintaining the low temperature.[4]
-
After the initial reaction (cessation of bubbling), allow the mixture to warm to room temperature and then heat to around 80 °C for 1 hour to complete the sulfonation.[4]
-
Cool the reaction mixture to below 20 °C.[4]
-
Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise.[4]
-
Stir the reaction for 1-2 hours at room temperature.[4]
-
Quench the reaction by pouring it onto crushed ice.
-
Add a small amount of urea to decompose any remaining nitric acid.
-
Heat the mixture to reflux to hydrolyze the sulfonic acid group.
-
After cooling, extract the product with ethyl acetate.[4]
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.[4]
-
Purify the crude 2'-hydroxy-3'-nitroacetophenone by recrystallization from methanol.[4] A yield of 82.9% has been reported for the purified product.[4]
Data Presentation
The following tables summarize the quantitative data for the two primary nitration products of 2'-hydroxyacetophenone.
Table 1: Reaction Conditions and Yields
| Product Isomer | Method | Key Reagents | Reported Yield | Reference |
| 2'-Hydroxy-3'-nitroacetophenone | Direct Nitration | HNO₃, Acetic Acid | ~36% | [3] |
| 2'-Hydroxy-3'-nitroacetophenone | Sulfonation-Nitration | ClSO₃H, HNO₃/H₂SO₄ | 82.9% | [4] |
| This compound | Direct Nitration | HNO₃/H₂SO₄ | Major product in mixed acid | [5] |
Table 2: Physical and Spectroscopic Data of Nitrated Products
| Property | 2'-Hydroxy-3'-nitroacetophenone | This compound |
| Molecular Formula | C₈H₇NO₄ | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol | 181.15 g/mol |
| Appearance | Yellow to brown solid[6] | Light orange to yellow to green powder/crystal[7] |
| Melting Point | 98.5-99.5 °C[1][8] | 100-104 °C[2][7] |
| ¹H NMR | Data not fully available in searched sources. Aromatic protons are expected in the downfield region, with splitting patterns determined by their relative positions. | Data not fully available in searched sources. Aromatic protons are expected in the downfield region, with splitting patterns determined by their relative positions. |
| ¹³C NMR | Data not fully available in searched sources. | Solvent: Chloroform-d. Peaks at: 162.4, 136.4, 204.6, 130.8, 26.5, 118.3, 118.9, 119.7 ppm. |
| IR Spectroscopy | Data not fully available in searched sources. Expected peaks for O-H, C=O, C-NO₂, and aromatic C-H and C=C stretching. | Data not fully available in searched sources. Expected peaks for O-H, C=O, C-NO₂, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | Data not fully available in searched sources. Expected molecular ion peak at m/z = 181. | Data not fully available in searched sources. Expected molecular ion peak at m/z = 181. |
Experimental Workflow
The following diagram illustrates a general workflow for the nitration of 2'-hydroxyacetophenone, from the initial reaction setup to the final characterization of the purified products.
Caption: General workflow for the nitration of 2'-hydroxyacetophenone.
References
- 1. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]
- 2. 2-Hydroxy-5-nitroacetophenone 1450-76-6 [mingyuanchemical.com]
- 3. prepchem.com [prepchem.com]
- 4. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 1450-76-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]
Application Notes and Protocols: Leveraging 2'-Hydroxy-5'-nitroacetophenone for the Development of Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2'-Hydroxy-5'-nitroacetophenone as a versatile starting material for the synthesis of novel bioactive molecules, particularly chalcones. Detailed protocols for synthesis and biological evaluation are provided to guide researchers in the discovery and development of new therapeutic agents.
Introduction
This compound is an aromatic ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a hydroxyl group, a nitro group, and a reactive acetyl group, makes it an ideal precursor for the synthesis of a wide range of heterocyclic compounds and other derivatives. Of particular interest is its use in the Claisen-Schmidt condensation to produce chalcones, which are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the nitro group, an electron-withdrawing substituent, and the hydroxyl group on the acetophenone (B1666503) ring can significantly influence the biological activity of the resulting chalcone (B49325) derivatives.
Synthesis of Bioactive Chalcones
The most common method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.
General Experimental Workflow for Chalcone Synthesis
Caption: General experimental workflow for the synthesis of chalcones.
Detailed Protocol: Synthesis of a Chalcone Derivative
This protocol describes the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Ice
-
Standard laboratory glassware (round-bottom flask, beaker, funnel, etc.)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the desired substituted benzaldehyde in a minimal amount of ethanol with stirring.
-
Initiation of Reaction: Cool the flask in an ice bath. While stirring, slowly add a 40-50% aqueous solution of NaOH or KOH dropwise. The reaction mixture will typically change color and may become thick.
-
Reaction Monitoring: Continue stirring at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: Slowly add dilute HCl to the mixture with constant stirring until it becomes acidic (pH 2-3). A solid precipitate of the chalcone should form.
-
Isolation: Collect the crude chalcone by vacuum filtration and wash the solid with cold water to remove any inorganic impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure and purity of the synthesized chalcone using analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities of Derived Chalcones
Chalcones derived from this compound are expected to exhibit a range of biological activities. The presence of the hydroxyl and nitro groups can significantly influence their potency and selectivity.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of chalcone derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Chalcone Derivatives (IC50 values in µM)
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2',4',4-Trimethoxychalcone | PC-3 (Prostate) | 10.2 | [1] |
| 2'-hydroxy-4',6'-dimethoxychalcone | Canine lymphoma/leukemia | 9.18–46.11 | [1] |
| 2,5-dimethoxy-2´-hydroxychalcone | HeLa (Cervical) | Low | [2] |
| 4-chloro-2'-hydroxychalcone | HeLa (Cervical) | Low | [2] |
| (E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-one | - | - | [3] |
| 4-bromo-3'-aminochalcone | MSSA/MRSA | 1.9/7.8 µg/mL | [3] |
Antimicrobial Activity
Chalcones have also shown significant promise as antimicrobial agents against a variety of bacteria and fungi.
Table 2: In Vitro Antimicrobial Activity of Chalcone Derivatives (MIC values in µg/mL)
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| O-OH chalcone | MRSA | 25-50 | [4] |
| M-OH chalcone | MRSA | 98.7±43.3 | [4] |
| P-OH chalcone | MRSA | 108.7±29.6 | [4] |
| Nitro-substituted Chalcone | S. aureus | 50-100 | [5] |
| Nitro-substituted Chalcone | E. coli | 100-125 | [5] |
| Nitro-substituted Chalcone | C. albicans | 25 | [5] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | S. aureus | 125 | [6] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | B. subtilis | 62.5 | [6] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | E. coli | 250 | [6] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | P. aeruginosa | 125 | [6] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized chalcone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in the culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the chalcone derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized chalcone derivatives
-
Standard antimicrobial agents (e.g., ampicillin, fluconazole)
-
96-well microplates
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the chalcone derivatives in the broth in a 96-well microplate.
-
Inoculation: Add the standardized inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways Modulated by Bioactive Chalcones
Chalcones exert their biological effects by modulating various intracellular signaling pathways. A key mechanism is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival.
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.unair.ac.id [repository.unair.ac.id]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Hydroxy-5'-nitroacetophenone
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2'-Hydroxy-5'-nitroacetophenone, a key intermediate in pharmaceutical development. The primary focus is on the Fries rearrangement of 4-nitrophenyl acetate (B1210297), a common synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most frequently employed method is the Fries rearrangement of 4-nitrophenyl acetate. This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2] The reaction is selective for the ortho and para positions.[1][2]
Q2: What are the expected products of the Fries rearrangement of 4-nitrophenyl acetate?
The reaction yields a mixture of two primary products: the ortho-isomer (this compound) and the para-isomer (4'-Hydroxy-3'-nitroacetophenone).[1][2] The ratio of these isomers is highly dependent on the reaction conditions.[1][3]
Q3: Are there alternative synthetic routes?
While the Fries rearrangement is common, other methods exist. One patented "green" synthesis method describes the directional hydroxylation of m-nitroacetophenone using a metal salt catalyst in a carboxylic acid solvent to produce 2-hydroxy-3-nitroacetophenone, a similar structure.[4] Additionally, various methods for synthesizing nitroacetophenone derivatives in general have been described, such as the direct nitration of hydroxyacetophenone precursors.[5]
Troubleshooting Guide: Low Yield
A low yield of the desired this compound product is a common issue. The following sections address potential causes and solutions.
Problem 1: Incomplete or Failed Reaction
Symptoms:
-
High recovery of starting material (4-nitrophenyl acetate).
-
Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis shows minimal product formation.[3]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and can be deactivated.[3] | Ensure the aluminum chloride is fresh, anhydrous, and handled under a dry atmosphere (e.g., using a glove box or nitrogen blanket). |
| Insufficient Catalyst | An excess of the Lewis acid is often necessary as it complexes with both the starting material and the product.[3][6] | Use a stoichiometric excess of the catalyst. It is advisable to perform small-scale optimizations to determine the ideal catalyst loading for your specific setup.[3] |
| Low Reaction Temperature | Temperatures that are too low may lead to an incomplete reaction.[3] | Optimize the reaction temperature. Monitor the reaction progress at various temperatures to find the optimal balance between reaction rate and side product formation. |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed to completion.[3] | Monitor the reaction progress using an appropriate analytical technique like TLC or GC.[3] Extend the reaction time until the starting material is consumed. |
| Substrate Suitability | The presence of deactivating or meta-directing groups on the aromatic ring can significantly reduce the yield of the Fries rearrangement.[2][3] | While the nitro group is deactivating, the Fries rearrangement of 4-nitrophenyl acetate is a known reaction. However, for other substituted phenols, this method may not be suitable. |
Problem 2: Formation of Undesired Side Products and Decomposition
Symptoms:
-
Complex mixture of products observed by TLC or GC.
-
Isolation of byproducts or a low yield of the desired product after purification.
-
Dark-colored reaction mixture, suggesting decomposition.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| High Reaction Temperature | Excessively high temperatures can promote the formation of side products and lead to decomposition.[3] | Carefully control the reaction temperature. Lower temperatures generally favor the formation of the para-product (kinetic control), while higher temperatures favor the ortho-product (thermodynamic control).[1][3] |
| Improper Quenching and Workup | Improper quenching of the reaction can lead to product degradation. The aluminum chloride complexes must be carefully decomposed.[3] | Quench the reaction mixture slowly and carefully, typically with a mixture of ice and hydrochloric acid.[3] |
| Presence of Water | The presence of water can lead to the hydrolysis of the ester starting material, resulting in the corresponding phenol (B47542) and carboxylic acid. | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere. |
| Incorrect Catalyst Molar Ratio | While an excess of catalyst is often needed, a large excess can sometimes promote side reactions and decomposition, especially with nitrophenolic esters.[3][7] | Optimize the molar ratio of the catalyst. Some studies on nitrophenolic esters suggest that using more than one mole of aluminum chloride can lead to decomposition.[7] |
Experimental Protocols
General Protocol for Fries Rearrangement of 4-Nitrophenyl Acetate
This is a generalized procedure and may require optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the starting material, 4-nitrophenyl acetate.
-
Solvent Addition: Add a suitable anhydrous solvent. Non-polar solvents tend to favor the formation of the ortho product.[1][2]
-
Catalyst Addition: Cool the flask in an ice bath (0 °C). Slowly and carefully add anhydrous aluminum chloride (AlCl₃) in portions. An excess of the catalyst is typically required.[3][6]
-
Reaction: The reaction temperature is a critical parameter. For the synthesis of this compound (the ortho product), higher temperatures are generally favored.[1][3] However, this must be balanced against the risk of decomposition. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes.[3]
-
Workup: The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer should be washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.
Visualizations
Fries Rearrangement Mechanism
The following diagram illustrates the widely accepted mechanism for the Fries rearrangement, involving the formation of an acylium ion intermediate.
Caption: Mechanism of the Fries Rearrangement.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues.
Caption: Troubleshooting workflow for low yield.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 5. This compound | 1450-76-6 | Benchchem [benchchem.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Nitration of 2'-Hydroxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the nitration of 2'-hydroxyacetophenone (B8834).
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Regioselectivity and Formation of Undesired Isomers
-
Question: My reaction is producing a mixture of nitro-isomers, primarily the 3'-nitro and 5'-nitro products. How can I improve the selectivity for the desired isomer?
-
Answer: The hydroxyl group (-OH) at the 2'-position is a strong ortho, para-director, while the acetyl group (-COCH₃) is a meta-director. This combined influence directs the incoming nitro group to the 3' (ortho to -OH and meta to -COCH₃) and 5' (para to -OH and meta to -COCH₃) positions.[1][2][3] The formation of a mixture of these isomers is a common issue.[4]
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent. Higher temperatures can decrease selectivity.[5]
-
Nitrating Agent: The choice of nitrating agent can influence the isomer ratio.
-
Protecting Group Strategy (Sulfonation): For maximizing the yield of 2-hydroxy-3-nitroacetophenone, a blocking/protecting group strategy is highly effective. The para-position (5'-position) can be temporarily blocked by sulfonation, directing nitration to the ortho-position (3'-position). The sulfonic acid group can then be removed by hydrolysis.[4]
-
Workflow for Sulfonation-Nitration-Desulfonation:
-
Sulfonation: React 2'-hydroxyacetophenone with a sulfonating agent (e.g., concentrated sulfuric acid or chlorosulfonic acid).[4]
-
Nitration: Perform the nitration on the sulfonated intermediate.
-
Hydrolysis (Desulfonation): Remove the sulfonic acid group by heating in the presence of water to yield the desired 3'-nitro product.[4]
-
-
-
Issue 2: Formation of Poly-nitrated Byproducts
-
Question: I am observing the formation of dinitro- or other poly-nitrated products in my reaction mixture. How can this be prevented?
-
Answer: The hydroxyl group strongly activates the aromatic ring, making it susceptible to multiple nitrations, especially if the reaction conditions are not carefully controlled.
Troubleshooting Steps:
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient. A large excess significantly increases the likelihood of polynitration.[5]
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material has been consumed to prevent further nitration of the desired product.[5]
-
Temperature: Maintain a low and consistent temperature throughout the reaction.
-
Issue 3: Oxidation and Tar Formation
-
Question: My reaction mixture is turning dark brown or black, and I am isolating tar-like substances. What is the cause and how can I mitigate it?
-
Answer: Nitric acid is a potent oxidizing agent. The electron-rich phenolic ring is susceptible to oxidation, which leads to decomposition and the formation of complex, often intractable, byproducts.
Troubleshooting Steps:
-
Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of 2'-hydroxyacetophenone. This helps to dissipate the heat generated during the exothermic reaction and prevents localized high concentrations of the oxidant.[5]
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture and temperature.
-
Low Temperature: Performing the reaction at a consistently low temperature (0-5 °C) is crucial to minimize oxidation.[7]
-
Summary of Reaction Conditions and Their Impact
| Parameter | Condition | Effect on Reaction | Recommendation |
| Temperature | Low (0-5 °C) | Favors desired isomer, reduces oxidation and polynitration.[5] | Maintain strict temperature control using an ice-salt bath. |
| High (>10 °C) | Decreases regioselectivity, increases side products. | Avoid temperature spikes. | |
| Nitrating Agent | HNO₃/H₂SO₄ | Standard, effective but can lead to isomer mixtures.[6] | Optimize the ratio of acids for better selectivity. |
| Milder Agents (e.g., HNO₃ in Acetic Anhydride) | May offer different selectivity.[6] | Consider for specific isomer requirements. | |
| Reaction Time | Short | Minimizes formation of poly-nitrated products.[5] | Monitor reaction progress by TLC and quench promptly. |
| Long | Increases risk of over-nitration and oxidation. | Avoid leaving the reaction for extended periods after completion. | |
| Stoichiometry | Slight Excess of HNO₃ (e.g., 1.1 eq) | Ensures complete consumption of starting material. | Carefully control the amount of nitrating agent. |
| Large Excess of HNO₃ | Promotes polynitration.[5] | Avoid using a large excess. |
Experimental Protocols
Protocol 1: Standard Direct Nitration using Mixed Acid
This protocol is a general method for the direct nitration of 2'-hydroxyacetophenone.
-
Preparation of Nitrating Mixture: In a dropping funnel, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice-water bath.
-
Reaction Setup: Dissolve 2'-hydroxyacetophenone (1 equivalent) in concentrated sulfuric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer. Cool the solution to 0-5 °C in an ice-salt bath.[7]
-
Nitration: Add the nitrating mixture dropwise to the stirred solution of the acetophenone (B1666503), ensuring the temperature is maintained between 0 °C and 5 °C.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.[6]
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Purification: The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to separate the isomers.
Protocol 2: Regioselective Nitration via Sulfonation
This protocol aims to selectively synthesize 2-hydroxy-3-nitroacetophenone.
-
Sulfonation: Add 2'-hydroxyacetophenone (1 equivalent) to a flask. At 0-5 °C, slowly add chlorosulfonic acid (1.5 equivalents) with stirring. After the initial reaction subsides, gradually heat the mixture (e.g., to 80 °C) for a specified time (e.g., 0.5-2 hours) to complete the sulfonation at the 5'-position.[4]
-
Nitration: Cool the reaction mixture to below 20 °C. Add a pre-cooled mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature. Stir at room temperature for about 1 hour.[4]
-
Hydrolysis (Desulfonation): Quench the reaction by pouring it onto crushed ice. Heat the mixture to reflux to hydrolyze the sulfonic acid group.[4]
-
Isolation and Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate the solvent. The crude product can then be purified by recrystallization.[4]
Visualizations
Caption: Reaction pathway for the nitration of 2'-hydroxyacetophenone.
Caption: Troubleshooting workflow for nitration side reactions.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected major product in the direct nitration of 2'-hydroxyacetophenone?
-
Q2: What analytical techniques are recommended for monitoring the reaction and analyzing the product mixture?
-
A2: Thin Layer Chromatography (TLC) is excellent for monitoring the consumption of the starting material. For product analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for distinguishing between the 3'- and 5'-nitro isomers based on their unique aromatic proton splitting patterns. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also effective for quantifying the isomer ratio.
-
-
Q3: Can ipso-substitution occur during this nitration?
-
A3: Ipso-substitution, the replacement of a substituent other than hydrogen, is less common for hydroxyl or acetyl groups under these conditions but can be a minor side reaction in highly activated systems or under forcing conditions.
-
-
Q4: My yield of the desired 3-nitro isomer is consistently low (<40%) with direct nitration. Is this normal?
References
- 1. brainly.com [brainly.com]
- 2. bartleby.com [bartleby.com]
- 3. Solved The nitration of 2-hydroxy acetophenone results in | Chegg.com [chegg.com]
- 4. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
Technical Support Center: Purification of 2'-Hydroxy-5'-nitroacetophenone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2'-Hydroxy-5'-nitroacetophenone via recrystallization. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. The solution cooled too quickly: Rapid cooling can sometimes inhibit crystal nucleation. 3. The solution is supersaturated but requires nucleation: Crystal growth needs a starting point. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] 2. Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can also help.[1][2] 3. Induce Crystallization: - Seeding: Add a single, pure crystal of this compound to the solution.[3] - Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[3] |
| Oiling Out | 1. High concentration of impurities: Impurities can lower the melting point of the compound. 2. Solution is too concentrated: The compound is coming out of solution above its melting point. 3. Inappropriate solvent choice: The boiling point of the solvent may be too high. | 1. Purify Further: Consider a preliminary purification step if the starting material is highly impure. 2. Dilute and Re-cool: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1] 3. Solvent Selection: Choose a solvent with a lower boiling point or use a mixed solvent system. |
| Colored Crystals | 1. Colored impurities are co-precipitating: The impurity has similar solubility characteristics to the product. 2. Thermal decomposition: The compound may be degrading at the boiling point of the solvent. | 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[4] Be aware that charcoal can also adsorb some of the desired product. 2. Lower Temperature: Use a solvent with a lower boiling point or employ a vacuum to reduce the solvent's boiling point. |
| Poor Recovery/Low Yield | 1. Too much solvent was used: A significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration: The compound crystallizes in the funnel. 3. Crystals washed with warm solvent: The purified crystals are redissolved during the washing step. | 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] 2. Keep it Hot: Preheat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent before the hot filtration step.[5] 3. Use Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound.[3] Start by adding a small volume of the chosen solvent to your crude material and heat the mixture to the solvent's boiling point. Continue adding small portions of the hot solvent until all of the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[3]
Q3: My compound has "oiled out." Can I still obtain crystals?
A3: Yes. "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To remedy this, reheat the solution until the oil redissolves. You can then try adding a small amount of additional hot solvent to decrease the concentration or allow the solution to cool more slowly to encourage crystal formation.
Q4: What is the expected melting point of pure this compound?
A4: The literature melting point for this compound is in the range of 100-104 °C. A sharp melting point within this range is a good indicator of purity.
Q5: How can I improve the purity of my final product if recrystallization is not sufficient?
A5: If impurities persist after recrystallization, consider alternative purification techniques such as column chromatography. The choice of stationary and mobile phases for chromatography will depend on the nature of the remaining impurities.
Quantitative Data
Disclaimer: The following table provides estimated solubility information based on qualitative descriptions and the general behavior of similar aromatic compounds. For precise experimental work, it is highly recommended to determine solubility data empirically.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Notes |
| Ethanol (B145695) | Low | High | A good candidate for single-solvent recrystallization. |
| Methanol (B129727) | Slightly Soluble | Soluble | Mentioned as being slightly soluble when heated. |
| Water | Very Low | Low | Unlikely to be a suitable single solvent but could be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol. |
| Toluene | Low | Moderate | May be a suitable solvent, particularly for less polar impurities. |
| Ethanol/Water Mix | Variable | Variable | A mixed solvent system can be fine-tuned to achieve optimal solubility differences. |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol outlines a general procedure for the recrystallization of this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate to the boiling point of ethanol while stirring. Add small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[3]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. The final product can be further dried in a desiccator or a vacuum oven at a low temperature.
Workflow and Logic Diagrams
Caption: Recrystallization Workflow Diagram.
Caption: Troubleshooting Logic Diagram.
References
Technical Support Center: Optimizing Claisen-Schmidt Condensation with 2'-Hydroxy-5'-nitroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Claisen-Schmidt condensation of 2'-Hydroxy-5'-nitroacetophenone. Our goal is to help you optimize your reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation?
The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aromatic aldehyde and a ketone that possesses α-hydrogens, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones.[1][2] This reaction is a type of crossed aldol (B89426) condensation.[3] Due to their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, chalcones are significant compounds in medicinal chemistry and drug development.[4]
Q2: What are the specific challenges when using this compound in a Claisen-Schmidt condensation?
The structure of this compound presents unique challenges:
-
Acidic Phenolic Proton: The hydroxyl group (-OH) has an acidic proton that can react with basic catalysts. This may necessitate the use of excess base or a milder catalyst to ensure enough base is available to deprotonate the α-carbon of the ketone.
-
Electron-Withdrawing Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group. This increases the acidity of the α-protons on the acetyl group, which can facilitate the formation of the enolate. However, it can also influence the reactivity of the resulting chalcone (B49325) and potentially lead to side reactions.
-
Potential for Side Reactions: The combination of these functional groups can increase the likelihood of side reactions, such as the Cannizzaro reaction of the aldehyde, especially with strong bases.[1] Dark coloration or tar formation can occur under harsh conditions like high temperatures or high base concentrations.[5]
Q3: Which type of catalyst is best for this reaction: acid or base?
Both acid and base catalysis can be employed for the synthesis of chalcones from this compound.
-
Base Catalysis: Aqueous alkaline bases (e.g., NaOH, KOH) are commonly used, with concentrations typically ranging from 10% to 60%.[1] Milder bases like piperidine (B6355638) have also been reported.[1] Base-catalyzed reactions are often the standard approach for chalcone synthesis.
-
Acid Catalysis: For the synthesis of hydroxy-nitrochalcones, acid catalysts such as dry hydrogen chloride gas have been successfully used.[1] Lewis acids like aluminum chloride and boron trifluoride are also options.[1] Acid catalysis may be preferable to avoid the complication of the acidic phenolic proton reacting with a basic catalyst.[6]
Q4: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.[5] An appropriate solvent system, such as a mixture of hexane (B92381) and ethyl acetate, should be used to develop the plate.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid or base catalyst may be old or degraded.[7] 2. Inappropriate Catalyst Concentration: The amount of base may be insufficient to both deprotonate the phenolic hydroxyl group and catalyze the reaction. Conversely, too high a concentration of a strong base can promote side reactions.[5] 3. Suboptimal Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition or side reactions.[8] 4. Poor Reactant Quality: Impurities in the this compound or the aromatic aldehyde can interfere with the reaction. | 1. Use a fresh batch of catalyst. 2. Optimize the catalyst concentration through small-scale trial reactions. For base catalysis, consider using a slight excess to account for the acidic phenol.[5] 3. Experiment with a range of temperatures. For many base-catalyzed reactions, starting at a low temperature (e.g., 0°C) and slowly warming to room temperature can be effective. Some reactions may require gentle heating (e.g., 40-50°C).[9] 4. Ensure the purity of your starting materials. |
| Formation of Multiple Products (Multiple spots on TLC) | 1. Self-Condensation of Ketone: The enolate of this compound reacts with another molecule of itself. 2. Cannizzaro Reaction of Aldehyde: If the aromatic aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base to form an alcohol and a carboxylic acid.[5] 3. Michael Addition: The enolate can add to the newly formed chalcone (the α,β-unsaturated ketone).[5] | 1. Slowly add the aldehyde to a mixture of the ketone and the base to maintain a low concentration of the enolate at any given time. Using a milder base can also help.[8] 2. Use a milder base or a lower concentration of the strong base. Slow addition of the base can also minimize this side reaction.[5] 3. Use a stoichiometric amount of the aldehyde or a slight excess of the ketone. Lowering the reaction temperature may also suppress this side reaction.[5] |
| Reaction Mixture Turns Dark/Forms Tar | 1. Excessively Harsh Conditions: High temperatures or a very high concentration of a strong base can lead to polymerization or decomposition of the reactants or product.[5] | 1. Reduce the reaction temperature and/or the concentration of the catalyst. Consider using a milder catalyst. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The chalcone may not crystallize easily from the reaction mixture. 2. Impurities: The presence of side products can hinder the crystallization of the desired chalcone. | 1. After acidification of the reaction mixture, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If the product remains oily, purification by column chromatography may be necessary.[4] 2. Wash the crude product thoroughly with cold water to remove any inorganic salts.[4] Recrystallization from a suitable solvent, such as ethanol (B145695), is a common method for purification.[4] Column chromatography using silica (B1680970) gel can be used for further purification if needed.[4] |
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Claisen-Schmidt Condensation with Substituted Acetophenones
| Acetophenone | Aldehyde | Catalyst/Conditions | Solvent | Yield (%) | Reference(s) |
| This compound | p-Anisaldehyde | Dry HCl gas | - | Not specified | [1] |
| 2'-Hydroxyacetophenone | Benzaldehyde | 40% NaOH | Isopropyl alcohol | >90 (Optimized) | |
| 4'-Nitroacetophenone | Veratraldehyde | 15% NaOH | Ethanol | 75.83 | Not directly cited |
| 2'-Hydroxyacetophenone | Various Aromatic Aldehydes | KOH | Ethanol | 50-72 | Not directly cited |
| Acetophenone | Benzaldehyde | NaOH (solid, grinding) | Solvent-free | 80-98 | [10] |
| 2'-Hydroxy-4'-methoxyacetophenone | Various Benzaldehydes | KOH | Methanol | 75-92 | [11] |
Experimental Protocols
Protocol 1: General Base-Catalyzed Claisen-Schmidt Condensation in Ethanol
This protocol is a standard method for the synthesis of chalcones.[8]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 10-40% NaOH). The amount of base may need to be optimized, but typically a catalytic to slight excess amount is used.
-
Reaction: Continue stirring the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C). Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic. This will precipitate the chalcone product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]
Protocol 2: Solvent-Free Claisen-Schmidt Condensation by Grinding
This method is an environmentally friendly alternative to the classical procedure.[4][9]
-
Reactant Mixture: In a mortar, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and solid sodium hydroxide (catalytic amount, e.g., 0.2 equivalents).
-
Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The reaction is often exothermic, and the mixture may turn into a paste.[12]
-
Work-up: After completion (monitored by TLC), add cold water to the mixture and stir to dissolve the sodium hydroxide.
-
Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral. The product can be recrystallized from ethanol if necessary.[12]
Visualizations
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Caption: A logical workflow for troubleshooting the Claisen-Schmidt condensation.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. jetir.org [jetir.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
How to avoid the formation of isomers during 2'-Hydroxy-5'-nitroacetophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the formation of isomers during the synthesis of 2'-Hydroxy-5'-nitroacetophenone via the Fries rearrangement of 4-nitrophenyl acetate (B1210297).
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Desired ortho-Isomer (this compound) | Reaction Temperature Too Low: The formation of the para-isomer is kinetically favored at lower temperatures.[1][2][3] | Increase the reaction temperature to above 160°C. The ortho-isomer is the thermodynamically more stable product and its formation is favored at higher temperatures.[1][2][3] |
| Inappropriate Solvent: Polar solvents can solvate the acylium ion intermediate, allowing it to diffuse and react at the less sterically hindered para position.[1][2][3] | Conduct the reaction without a solvent (neat) or use a non-polar solvent like chlorobenzene. This promotes an intramolecular rearrangement, favoring the ortho product.[1][2] | |
| High Levels of para-Isomer (4'-Hydroxy-3'-nitroacetophenone) Formation | Kinetic Control: The reaction conditions are favoring the kinetically controlled product.[1][2] | As above, increase the reaction temperature and use a non-polar or no solvent to shift the equilibrium towards the thermodynamically favored ortho-isomer.[1][2] |
| Decomposition of Starting Material or Product | Excessive Lewis Acid: Nitrophenolic esters can be prone to decomposition in the presence of excess strong Lewis acids like aluminum chloride (AlCl₃).[4] | Use a sub-stoichiometric amount of the Lewis acid catalyst (e.g., 0.8-0.9 equivalents). This has been shown to be effective in preventing decomposition while still promoting the rearrangement.[4] |
| Presence of Moisture: The Lewis acid catalyst is highly sensitive to moisture and will be deactivated, leading to incomplete reaction or side reactions. | Ensure all glassware is thoroughly flame-dried before use. Use anhydrous reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Separating ortho and para Isomers | Similar Physical Properties: The two isomers can have similar polarities, making separation by standard column chromatography challenging. | Steam Distillation: The ortho-isomer (this compound) is volatile with steam due to intramolecular hydrogen bonding, while the para-isomer is not.[5] This is a highly effective method for separation. |
| High-Performance Liquid Chromatography (HPLC): A well-optimized HPLC method can effectively separate the isomers for analytical or small-scale preparative purposes.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomer formation in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the Fries rearrangement of 4-nitrophenyl acetate.[4] This reaction is inherently prone to the formation of both ortho (this compound) and para (4'-Hydroxy-3'-nitroacetophenone) isomers.[2] The formation of these isomers is a result of the acyl group migrating to either the ortho or para position on the aromatic ring.[2][3]
Q2: How do reaction conditions influence the ratio of ortho to para isomers?
A2: The ratio of ortho to para isomers is primarily controlled by the reaction temperature and the polarity of the solvent.[1][2]
-
Temperature: Higher temperatures (typically above 160°C) favor the formation of the thermodynamically more stable ortho-isomer.[1][2] Lower temperatures favor the kinetically controlled para-isomer.[1][2]
-
Solvent: Non-polar solvents or conducting the reaction neat (without a solvent) promote the formation of the ortho-isomer.[1][2] Polar solvents tend to favor the formation of the para-isomer.[1][2]
Q3: Why is the ortho-isomer favored at high temperatures?
A3: The ortho-isomer is more stable at higher temperatures due to the formation of a chelate between the Lewis acid catalyst (e.g., AlCl₃) and the proximate hydroxyl and carbonyl groups of the ortho product.[1][2] This chelation stabilizes the ortho-isomer, making it the thermodynamically favored product.
Q4: Can other Lewis acids be used instead of aluminum chloride?
A4: Yes, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄), as well as strong Brønsted acids like hydrofluoric acid (HF) or methanesulfonic acid, can also catalyze the Fries rearrangement.[2][8] However, the optimal reaction conditions and the resulting isomer ratios may vary with the choice of catalyst.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (4-nitrophenyl acetate), you can observe the disappearance of the starting material and the appearance of the product spots.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophenyl acetate (Starting Material)
Materials:
-
Acetic anhydride
-
A catalytic amount of concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 4-nitrophenol and acetic anhydride.
-
Carefully add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture gently under reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker of cold water to precipitate the product.
-
Filter the crude product and wash it with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Recrystallize the crude 4-nitrophenyl acetate from ethanol to obtain a purified product.
-
Dry the purified crystals under vacuum.
Protocol 2: Synthesis of this compound (High ortho-Selectivity)
Materials:
-
4-Nitrophenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place anhydrous aluminum chloride (0.85 equivalents).
-
Carefully add 4-nitrophenyl acetate (1 equivalent) to the flask.
-
Heat the reaction mixture to 160-165°C in an oil bath and maintain this temperature for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly quench the reaction by adding the reaction mixture to a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product mixture.
Protocol 3: Purification by Steam Distillation
Procedure:
-
Set up a steam distillation apparatus with the crude product mixture in the distilling flask.
-
Pass steam through the flask. The ortho-isomer (this compound) will co-distill with the steam.
-
Collect the distillate, which will contain the purified ortho-isomer and water.
-
Extract the distillate with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure this compound.
Protocol 4: HPLC Analysis of Isomers
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[6][7] The exact ratio should be optimized for best separation.
Procedure:
-
Prepare standard solutions of purified this compound and, if available, 4'-Hydroxy-3'-nitroacetophenone.
-
Dissolve a sample of the crude reaction mixture in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., the λmax of the compounds).
-
Identify and quantify the peaks corresponding to the ortho and para isomers by comparing their retention times with the standards.
Visualizations
Caption: Factors influencing ortho vs. para selectivity in the Fries rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Purification by Steam distillation/crystallisation (Assignment) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 7. Separation of 4-Hydroxy-3-Nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Fries Rearrangement [organic-chemistry.org]
Technical Support Center: Purification of Crude 2'-Hydroxy-5'-nitroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2'-Hydroxy-5'-nitroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities encountered during the synthesis of this compound are typically isomers and unreacted starting materials. The primary impurity is the isomeric byproduct, 2'-Hydroxy-3'-nitroacetophenone, which often forms concurrently during the nitration of 2'-hydroxyacetophenone (B8834). Depending on the reaction conditions, other positional isomers may also be present in smaller amounts. Unreacted 2'-hydroxyacetophenone and residual nitrating agents or their byproducts can also contaminate the crude product.
Q2: My crude product is a dark, oily residue. How can I solidify it for further purification?
A2: An oily or resinous crude product often indicates the presence of significant impurities that depress the melting point. To induce solidification, try the following:
-
Trituration: Add a small amount of a non-polar solvent in which the desired product is sparingly soluble (e.g., cold hexanes or diethyl ether) to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystallization.
-
Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) and then slowly evaporate the solvent under reduced pressure. This can sometimes lead to the formation of a solid.
-
Seed Crystals: If you have a small amount of pure this compound, adding a seed crystal to the oil can initiate crystallization.
Q3: I am having trouble separating the this compound from its 3'-nitro isomer by recrystallization. What can I do?
A3: Separating isomers by recrystallization can be challenging due to their similar polarities and solubilities. Here are some tips:
-
Solvent Screening: The choice of solvent is critical. Experiment with a variety of solvents and solvent mixtures. A good starting point is a solvent system where the desired isomer has a steep solubility curve (i.e., much more soluble when hot than when cold), while the undesired isomer is either very soluble or very insoluble at all temperatures.
-
Fractional Crystallization: This technique involves a series of sequential recrystallization steps. The initial crystals will be enriched in the less soluble isomer. By systematically recrystallizing the mother liquor and the crystalline fractions, you can gradually separate the isomers.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath. Slow cooling promotes the formation of purer crystals.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the purification process. Use a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) to achieve good separation between the desired product and impurities. The spots can be visualized under UV light, as aromatic nitro compounds are often UV-active. Staining with a suitable reagent, such as p-anisaldehyde or ferric chloride, can also be used for visualization.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | - The solution is not saturated.- The chosen solvent is not appropriate. | - Evaporate some of the solvent to increase the concentration.- Try adding a co-solvent (anti-solvent) dropwise until turbidity persists.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| The product precipitates as an oil. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Use a lower-boiling point solvent.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. |
| Low recovery of the purified product. | - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath to minimize solubility.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| The purified product is still impure. | - Inefficient removal of impurities in a single recrystallization.- Co-crystallization of impurities. | - Perform a second recrystallization.- Try a different solvent or solvent system.- Consider using column chromatography for better separation. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of isomers. | - Inappropriate mobile |
Technical Support Center: Improving Regioselectivity in the Nitration of 2'-Hydroxyacetophenone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the nitration of 2'-hydroxyacetophenone (B8834).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the nitration of 2'-hydroxyacetophenone, focusing on improving the yield of the desired isomer and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the nitration of 2'-hydroxyacetophenone?
A1: The nitration of 2'-hydroxyacetophenone typically yields a mixture of two primary mono-nitrated isomers: 2'-hydroxy-3'-nitroacetophenone and 2'-hydroxy-5'-nitroacetophenone. The hydroxyl group (-OH) is a strong activating ortho-, para-director, while the acetyl group (-COCH₃) is a deactivating meta-director. The directing effects of the hydroxyl group are dominant, leading to nitration at the positions ortho and para to it (positions 3' and 5').
Q2: I am getting a nearly equal mixture of the 3'-nitro and 5'-nitro isomers. How can I improve the selectivity for one over the other?
A2: Achieving high regioselectivity in the direct nitration of 2'-hydroxyacetophenone can be challenging due to the competing directing effects of the hydroxyl and acetyl groups.[1] To favor the formation of a specific isomer, you can modify the reaction conditions. For instance, using a less aggressive nitrating agent or a different solvent system can influence the isomer ratio. Additionally, employing a protection-deprotection strategy for the hydroxyl group or using a blocking group for one of the activated positions can provide greater control over the regioselectivity.
Q3: My reaction is producing a lot of dark, tar-like byproducts. What is the cause and how can I prevent it?
A3: The formation of dark, tar-like substances is often due to oxidation of the phenolic ring by the strong nitrating agents, especially at elevated temperatures. To minimize this, it is crucial to maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the nitrating agent and the subsequent reaction time. Using a more dilute solution and ensuring efficient stirring can also help to dissipate heat and reduce the formation of these byproducts.
Q4: How can I effectively separate the 2'-hydroxy-3'-nitroacetophenone and this compound isomers?
A4: The separation of these isomers can be challenging due to their similar physical properties. Common methods for separation include:
-
Fractional Crystallization: This method relies on the differential solubility of the isomers in a particular solvent system. Through careful selection of solvents and controlled cooling, it is possible to selectively crystallize one isomer from the mixture.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating the isomers.[2][3] Optimization of the mobile phase composition (e.g., acetonitrile (B52724)/water ratio) and pH is often necessary to achieve baseline separation.[2]
-
Column Chromatography: While potentially more laborious for large quantities, column chromatography using silica (B1680970) gel can be effective for separating small to medium-scale reactions. A careful selection of the eluent system is critical for good resolution.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of nitrated products | - Incomplete reaction. - Decomposition of starting material or product. - Loss of product during workup. | - Increase reaction time or slightly elevate the temperature (while monitoring for byproduct formation). - Ensure the reaction is kept cold to prevent degradation. - Optimize the extraction and purification steps to minimize losses. |
| Formation of dinitrated products | - Excess of nitrating agent. - Reaction temperature is too high. | - Use a stoichiometric amount of the nitrating agent. - Maintain a low reaction temperature (0-5 °C). |
| Difficulty in isolating the product from the reaction mixture | - Product is soluble in the aqueous phase. - Formation of an oil instead of a solid precipitate. | - Ensure the aqueous phase is sufficiently acidic to suppress the ionization of the phenolic hydroxyl group, thereby reducing its water solubility. - If an oil forms, try triturating with a non-polar solvent like hexane (B92381) to induce solidification or attempt to crystallize from a different solvent system. |
| Poor resolution of isomers in HPLC | - Inappropriate mobile phase composition. - Unsuitable stationary phase. | - Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[2] - Modify the pH of the mobile phase to alter the ionization state of the isomers.[2] - Consider using a different type of column, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, to exploit different separation mechanisms.[2] |
Data Presentation
| Reaction Condition | Nitrating Agent | Solvent | Temperature | Expected Major Isomer | Rationale |
| Standard Nitration | HNO₃ / H₂SO₄ | Acetic Acid | Room Temp | Mixture of 3'-nitro and 5'-nitro | Strong activation by the hydroxyl group at both ortho and para positions. |
| Milder Nitration | Dilute HNO₃ | Acetic Acid | 0 - 5 °C | Potentially higher ratio of 5'-nitro | Milder conditions can sometimes favor the thermodynamically more stable para-substituted product. |
| Bulky Nitrating Agent | e.g., Benzoyl Nitrate | CCl₄ | Low Temp | Potentially higher ratio of 5'-nitro | Steric hindrance from a bulkier nitrating agent may disfavor substitution at the more hindered 3'-position. |
Note: The information in this table is illustrative and based on established principles of organic chemistry. Actual isomer ratios will need to be determined experimentally.
Experimental Protocols
Protocol 1: Nitration of 2'-Hydroxyacetophenone in Acetic Acid [3]
This protocol describes a common method for the nitration of 2'-hydroxyacetophenone, which typically results in a mixture of the 3'- and 5'-nitro isomers.
Materials:
-
2'-Hydroxyacetophenone
-
Glacial Acetic Acid
-
Nitric Acid (specific gravity 1.40)
-
Ice
Procedure:
-
Dissolve 10.0 g of 2'-hydroxyacetophenone in 60 ml of glacial acetic acid in a flask equipped with a stirrer.
-
Over a period of 2 hours at room temperature, slowly add 10.4 ml of nitric acid.
-
Stir the mixture for 17 hours at room temperature.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Collect the precipitate, which contains a mixture of 2'-hydroxy-3'-nitroacetophenone and this compound, by filtration.
-
The isomers can then be separated by HPLC.[3]
Protocol 2: General Procedure for Nitration using a Mixed Acid
This protocol is a standard method for the nitration of activated aromatic rings.
Materials:
-
2'-Hydroxyacetophenone
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
Procedure:
-
In a flask, dissolve 2'-hydroxyacetophenone in a minimal amount of concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2'-hydroxyacetophenone, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter the crude product, wash with cold water until the washings are neutral, and dry.
-
Purify the product by recrystallization or chromatography to separate the isomers.
Mandatory Visualization
The regioselectivity of the nitration of 2'-hydroxyacetophenone is governed by the interplay of the electronic effects of the hydroxyl and acetyl substituents. The following diagram illustrates these directing influences.
Caption: Factors influencing the regioselectivity of 2'-hydroxyacetophenone nitration.
References
Technical Support Center: Synthesis of Schiff Bases from 2'-Hydroxy-5'-nitroacetophenone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering common issues during the synthesis of Schiff bases from 2'-Hydroxy-5'-nitroacetophenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is extremely slow or is not proceeding to completion. What are the likely causes and how can I accelerate it?
A1: Slow reaction rates are a common pitfall in Schiff base synthesis, particularly with electronically deactivated ketones like this compound. The electron-withdrawing nitro group can reduce the reactivity of the carbonyl group. Here are the primary causes and solutions:
-
Insufficient Catalysis: The condensation reaction is often acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Presence of Water: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct. The presence of water in the reaction mixture can push the equilibrium back towards the reactants (hydrolysis).
-
Solution:
-
Use anhydrous (dry) solvents.[1]
-
Employ a dehydrating agent, such as molecular sieves, to remove water as it is formed.[1]
-
If using a suitable solvent like toluene (B28343) or benzene, utilize a Dean-Stark apparatus to azeotropically remove water.
-
-
-
Sub-optimal Temperature: Like many organic reactions, this condensation often requires heat to overcome the activation energy barrier.
-
Solution: Ensure the reaction is being adequately heated. Refluxing in a suitable solvent (e.g., ethanol (B145695), methanol) is a common practice.[2][3]
-
Q2: I am observing very low yields of my desired Schiff base. How can I optimize the reaction to improve the yield?
A2: Low yields can be attributed to several factors, many of which are related to reaction kinetics and equilibrium.
-
Reversibility of the Reaction: As mentioned in Q1, the reaction is reversible. To maximize product formation, the equilibrium must be shifted towards the product side.
-
Solution: The most effective way to improve yield is by removing water from the reaction mixture using methods described above (anhydrous solvents, molecular sieves, Dean-Stark trap).[1]
-
-
Steric Hindrance: The amine reactant might be sterically hindered, slowing down the reaction and affecting the final yield. While this compound itself has moderate steric bulk, bulky primary amines can be problematic.
-
Solution: Increase the reaction time and/or temperature. For particularly hindered amines, a stronger acid catalyst or a higher-boiling solvent might be necessary.[3]
-
-
Sub-optimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield.
-
Solution: Experiment with different solvents (e.g., ethanol, methanol (B129727), toluene) and acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) to find the optimal combination for your specific amine.[3][4] A summary of how reaction conditions can affect yield is presented in the table below.
-
Q3: My product appears to be decomposing during workup or purification. What could be causing this instability?
A3: The imine (C=N) bond in Schiff bases is susceptible to hydrolysis, especially under acidic or, in some cases, basic conditions. The presence of water during workup is the most common cause of decomposition back to the starting ketone and amine.[5][6]
-
Hydrolysis during Aqueous Workup: Washing the reaction mixture with water or aqueous solutions can lead to hydrolysis.
-
Solution: Minimize contact with water. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a brine wash to help remove bulk water before drying the organic layer. Perform the workup quickly and at a low temperature.
-
-
Instability on Silica (B1680970) Gel: The acidic nature of standard silica gel can promote the hydrolysis of sensitive Schiff bases during column chromatography.
-
Solution:
-
Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine (B128534) in the eluent).
-
Alternatively, use a different stationary phase, such as neutral alumina.
-
Whenever possible, purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to avoid chromatography.[2]
-
-
Q4: Are there alternative, more efficient methods for synthesizing these Schiff bases?
A4: Yes, several modern techniques can offer improvements in terms of reaction time, yield, and environmental impact compared to conventional refluxing.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields by efficiently heating the reaction mixture.[7]
-
Solvent-Free Grinding: Reactants can be ground together in a mortar and pestle, sometimes with a catalytic amount of acid, to form the product without any solvent.[7] This method is environmentally friendly and can be very efficient.
-
Ultrasound Irradiation: Sonication can also be used to accelerate the reaction by providing the necessary activation energy through acoustic cavitation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and their impact on the yield of Schiff bases derived from 2'-hydroxyacetophenone (B8834) analogues.
| Starting Materials | Solvent | Catalyst / Additive | Method | Reaction Time | Yield (%) | Reference |
| 2-hydroxyacetophenone + Furfurylamine | Ethanol | Glacial Acetic Acid | Reflux | 6-8 hours | - | [7] |
| 2-hydroxyacetophenone + Furfurylamine | None | Glacial Acetic Acid | Microwave | 14-15 mins | 80-85% | [7] |
| 2-hydroxyacetophenone + Furfurylamine | None | None | Grinding | ~1 hour | - | [7] |
| 2-hydroxyacetophenone + (1R,2R)-(-)-1,2-diaminocyclohexane | Ethanol | None | Reflux | 36 hours | 70.5% | [3] |
| 2-hydroxyacetophenone + (1S,2S)-(-)-1,2-diphenylethylenediamine | Toluene | Alkaline Aluminum Oxide | Reflux | 24 hours | 69.6% | [3] |
| 2-hydroxyacetophenone + Benzylamine | Ethanol | None | Reflux | 1 hour | 76.3% | [2] |
| 2-hydroxyacetophenone + 4-Fluorobenzylamine | Ethanol | None | - | - | 82.7% | [2] |
Note: Yields are highly dependent on the specific amine used and the reaction scale.
Experimental Protocols
Protocol 1: Conventional Synthesis using Acid Catalysis
-
Dissolve Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as absolute ethanol or methanol (approx. 10-15 mL per gram of ketone).
-
Add Amine: To this solution, add the primary amine (1.0-1.1 eq.).
-
Add Catalyst: Add 3-4 drops of glacial acetic acid to the mixture.[7]
-
Heat Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This can take anywhere from a few hours to overnight.
-
Isolate Product: Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Purify: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry them. If necessary, the product can be further purified by recrystallization from hot ethanol.[2][7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. arpgweb.com [arpgweb.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Catalyst Selection for Reactions Involving 2'-Hydroxy-5'-nitroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Hydroxy-5'-nitroacetophenone.
Section 1: Catalytic Hydrogenation of the Nitro Group
The reduction of the nitro group in this compound to an amine is a crucial transformation. The most common method is catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective catalyst for the hydrogenation of the nitro group in this compound?
A1: The most widely used and generally effective catalyst for the hydrogenation of aromatic nitro groups is Palladium on carbon (Pd/C). It offers high activity and selectivity for the reduction of the nitro group while typically preserving other functional groups like the ketone and hydroxyl groups. Pearlmann's catalyst, Pd(OH)₂ on carbon, is also a highly active alternative.[1]
Q2: I am observing low or no conversion during the hydrogenation. What are the possible causes and solutions?
A2: Low or no conversion can be attributed to several factors:
-
Inactive Catalyst: The Pd/C catalyst may be old or deactivated. It is recommended to use a fresh batch of catalyst.[1]
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure high purity of the this compound and use high-purity solvents. Sulfur-containing compounds are known catalyst poisons.
-
Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure to proceed efficiently. This can be achieved using a Parr shaker or a similar hydrogenation apparatus that allows for elevated pressures.[1]
-
Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, the catalyst, and the substrate. Ensure vigorous stirring to maximize the reaction rate.[1]
Q3: My reaction is producing side products. How can I improve the selectivity?
A3: Side product formation can be a challenge. In the case of ortho-nitroacetophenone, internal cyclization to form 1-indolinone has been observed.[2] While this compound is a different isomer, analogous side reactions could occur. To improve selectivity:
-
Optimize Reaction Conditions: Adjusting temperature and pressure can influence selectivity.
-
Catalyst Choice: While Pd/C is common, other catalysts like Rh/C may offer different selectivity profiles. For instance, with 4-nitroacetophenone, a Pb-Pd/CaCO₃ catalyst showed high selectivity for the amino ketone, whereas Pd/C led to the reduction of the carbonyl group as well.[3]
-
Solvent Selection: The choice of solvent can impact the reaction. Polar solvents like ethanol (B145695) and methanol (B129727) are commonly used.[1] Acetic acid can be used as a solvent, especially when removing protecting groups, as it can protonate heteroatoms and facilitate the reaction.[1]
Troubleshooting Guide: Catalytic Hydrogenation
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst | Use a fresh batch of Pd/C or Pearlmann's catalyst (Pd(OH)₂/C).[1] |
| Catalyst poisoning | Purify starting materials and use high-purity solvents. | |
| Insufficient hydrogen pressure | Increase hydrogen pressure using a high-pressure hydrogenation apparatus.[1] | |
| Poor mixing | Ensure vigorous stirring to improve mass transfer.[1] | |
| Formation of Side Products | Over-reduction of the ketone | Use a more selective catalyst system (e.g., modified Pd catalysts) or milder reaction conditions (lower temperature and pressure). |
| Ring hydrogenation | This is more likely at high temperatures and with certain catalysts like rhodium.[2] Use milder conditions. | |
| Internal cyclization | While less likely than with ortho-isomers, modifying the catalyst and reaction conditions can minimize this.[2] |
Experimental Protocol: Hydrogenation using Pd/C
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the solvent.
-
The filtrate contains the desired 2'-Amino-5'-hydroxyacetophenone. The solvent can be removed under reduced pressure to obtain the crude product, which can be purified further if necessary.
Catalyst Performance Comparison
| Catalyst | Typical Conditions | Advantages | Potential Issues |
| 10% Pd/C | H₂ (1-5 atm), RT, Ethanol | High activity, good selectivity for nitro group reduction. | Can be pyrophoric, potential for over-reduction at high temperatures/pressures. |
| Pd(OH)₂/C (Pearlmann's catalyst) | H₂ (1-5 atm), RT, Ethanol | Often more active than Pd/C.[1] | Similar handling precautions as Pd/C. |
| Rh/C | H₂ (higher pressures may be needed), RT-50°C, Ethanol | Can be used when Pd is ineffective. | May promote ring hydrogenation at elevated temperatures.[3] |
| Pb-Pd/CaCO₃ (Lindlar-type) | H₂ (1 atm), RT, various solvents | Can offer higher chemoselectivity, preventing over-reduction.[3] | May have lower activity than standard Pd/C. |
Section 2: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
The reaction of this compound with an aromatic aldehyde in the presence of a catalyst leads to the formation of a chalcone, a precursor to flavonoids. This is a crossed aldol (B89426) condensation known as the Claisen-Schmidt condensation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts for the Claisen-Schmidt condensation of this compound?
A1: The most common catalysts are strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol.[5] Solid acid catalysts have also been reported for this reaction. The presence of a nitro group on the benzaldehyde (B42025) reactant can sometimes inhibit the reaction under basic conditions, making an acid catalyst preferable.[6]
Q2: My Claisen-Schmidt condensation is giving a low yield. What could be the problem?
A2: Low yields are a common issue and can be due to several factors:
-
Inappropriate Catalyst Concentration: Both too little and too much catalyst can be detrimental. Optimization of the catalyst loading is recommended.[7]
-
Competing Side Reactions: The starting materials can participate in side reactions that consume them and reduce the yield of the desired chalcone.[7]
-
Reversibility of the Reaction: The initial aldol addition can be reversible. The reaction is driven forward by the subsequent dehydration to the stable conjugated chalcone.
Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A3: The formation of multiple products is a frequent challenge in Claisen-Schmidt condensations:
-
Self-Condensation of the Ketone: If the ketone can enolize, it can react with itself.[7]
-
Cannizzaro Reaction of the Aldehyde: If the aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base to an alcohol and a carboxylic acid.[7] This is favored by high concentrations of a strong base.[7]
-
Michael Addition: The enolate can potentially undergo a Michael addition to the newly formed chalcone, leading to byproducts.
Troubleshooting Guide: Claisen-Schmidt Condensation
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Suboptimal catalyst concentration | Perform small-scale optimizations to determine the ideal catalyst loading.[7] |
| Reversibility of the initial aldol addition | Ensure conditions favor the dehydration step (e.g., heating). | |
| Competing side reactions | See below for specific side reaction troubleshooting. | |
| Multiple Products | Self-condensation of the ketone | Use an excess of the ketone.[7] |
| Cannizzaro reaction of the aldehyde | Use a milder base or optimize the base concentration.[7] Consider slow addition of the base.[7] | |
| Michael addition byproducts | Adjust the stoichiometry of the reactants or the reaction time. |
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10-50%)
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a flask.
-
While stirring the solution, slowly add the aqueous NaOH solution.
-
Continue stirring at room temperature. The reaction progress can be monitored by TLC. A precipitate of the chalcone may form.
-
After the reaction is complete (typically 2-24 hours), acidify the mixture with dilute HCl.
-
Filter the precipitated crude chalcone.
-
Wash the solid product with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Catalyst Performance Comparison
| Catalyst | Typical Conditions | Advantages | Potential Issues |
| NaOH / KOH | Aqueous Ethanol, RT | Inexpensive, readily available, effective for many substrates. | Can promote side reactions like the Cannizzaro reaction.[7] |
| Solid Acid Catalysts (e.g., HAlMSN) | Dichloromethane, 50°C | Can be more selective, easier to separate from the reaction mixture, and potentially reusable. | May require higher temperatures and longer reaction times. |
Section 3: Cyclization of Chalcones to Flavanones
The synthesized 2'-hydroxychalcones can be cyclized to form flavanones, another important class of flavonoids.
Frequently Asked Questions (FAQs)
Q1: What catalysts are used for the cyclization of 2'-hydroxychalcones to flavanones?
A1: The cyclization can be achieved under both acidic and basic conditions.[8][9] Palladium(II) catalysts have also been employed for the oxidative cyclization of 2'-hydroxydihydrochalcones to flavones and flavanones.[10][11]
Q2: What is the general mechanism for this cyclization?
A2: Under basic conditions, the phenoxide ion undergoes an intramolecular Michael-type addition to the α,β-unsaturated ketone system of the chalcone to form a six-membered ring. Subsequent protonation yields the flavanone (B1672756).
Experimental Protocol: Base-Catalyzed Cyclization to Flavanone
Materials:
-
Synthesized 2'-hydroxy-5'-nitrochalcone
-
Methanol
-
Sodium acetate (B1210297) (NaOAc)
Procedure:
-
Dissolve the 2'-hydroxy-5'-nitrochalcone in methanol.
-
Add sodium acetate (e.g., 5 equivalents).
-
Reflux the reaction mixture.[8]
-
Monitor the reaction by TLC until the chalcone is consumed.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the resulting flavanone by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting logic for common reaction issues.
Caption: Synthetic pathway from acetophenone (B1666503) to flavanone.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2'-Hydroxy-5'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 2'-Hydroxy-5'-nitroacetophenone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and industrial-scale production.
Troubleshooting Guides and FAQs
This section is designed to provide quick answers and solutions to specific issues that may arise during the synthesis of this compound, primarily via the Fries rearrangement of 4-nitrophenyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a large scale?
The most frequently employed method for the industrial synthesis of this compound is the Fries rearrangement of 4-nitrophenyl acetate.[1][2] This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2][3]
Q2: How does temperature affect the regioselectivity of the Fries rearrangement in this synthesis?
Temperature is a critical parameter that influences the ratio of the desired ortho isomer (this compound) to the para isomer (4'-Hydroxy-3'-nitroacetophenone). Generally, lower temperatures favor the formation of the para isomer, while higher temperatures promote the formation of the ortho isomer.[3] This is because the ortho product can form a more stable bidentate complex with the aluminum chloride catalyst, a process that is favored at higher temperatures.[3]
Q3: What are the common byproducts in the synthesis of this compound?
Common byproducts include the corresponding para isomer (4'-Hydroxy-3'-nitroacetophenone), unreacted starting material (4-nitrophenyl acetate), and hydrolysis products such as 4-nitrophenol. The formation of these byproducts can be influenced by reaction conditions such as temperature, reaction time, and the presence of moisture.
Q4: What are the key safety precautions to consider when working with anhydrous aluminum chloride on a large scale?
Anhydrous aluminum chloride is a corrosive and water-reactive substance that requires careful handling.[4][5][6][7][8] Key safety precautions include:
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4][5][7] For large quantities, respiratory protection may be necessary.[4][6]
-
Moisture: Strictly avoid contact with water, as it reacts violently to produce toxic hydrogen chloride gas and heat.[6] All equipment must be thoroughly dried before use.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[5][7]
-
Spills: In case of a spill, do not use water. Use a dry absorbent material and collect it in a sealed container for disposal.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal temperature. - Catalyst deactivation due to moisture. - Formation of byproducts. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize the reaction temperature. Higher temperatures generally favor the ortho product.[3] - Ensure all reagents and equipment are anhydrous. Use freshly opened or properly stored anhydrous aluminum chloride. - Adjust reaction conditions (e.g., solvent, catalyst loading) to minimize byproduct formation. |
| High Percentage of para Isomer | - Reaction temperature is too low. | - Increase the reaction temperature. The formation of the ortho isomer is thermodynamically favored at higher temperatures.[3] |
| Formation of Dark-Colored Impurities | - Reaction temperature is too high, leading to decomposition. - Extended reaction time. | - Carefully control the reaction temperature to avoid overheating. - Monitor the reaction and stop it once the starting material is consumed to prevent degradation of the product. |
| Difficulties in Product Isolation and Purification | - Incomplete hydrolysis of the aluminum chloride complex. - Inefficient extraction or crystallization. | - Ensure complete hydrolysis by slowly and carefully quenching the reaction mixture with ice and acid. - Optimize the extraction solvent and the number of extractions. For purification, select an appropriate solvent system for crystallization to achieve high purity. |
| Exothermic Reaction is Difficult to Control on a Large Scale | - Rapid addition of reagents. - Inadequate cooling. | - Add reagents, particularly the aluminum chloride, portion-wise or as a solution at a controlled rate. - Use a reactor with efficient cooling capacity and a reliable temperature monitoring system. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound (Lab Scale)
| Entry | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | AlCl₃ (2.2) | None | - | - | Decomposition | [9] |
| 2 | AlCl₃ (0.8-0.85) | None | - | - | 28 | [9] |
| 3 | AlCl₃ | Nitrobenzene (B124822) | - | - | 24.7 - 35 | [9] |
Table 2: Comparison of Synthesis Scale
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Industrial Scale (e.g., 100kg) |
| Typical Yield | 60-75% | 55-70% | 50-65% |
| Purity before Purification | 85-95% | 80-90% | 75-85% |
| Key Challenges | Optimizing reaction conditions. | Heat management, mixing efficiency. | Process safety, cost-effectiveness, waste management. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Fries Rearrangement)
Materials:
-
4-Nitrophenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser with a drying tube, add 4-nitrophenyl acetate (1 equivalent).
-
Add anhydrous nitrobenzene as the solvent.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly and portion-wise add anhydrous aluminum chloride (1.1 - 1.5 equivalents), ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 120-140 °C to favor the ortho isomer) and maintain for the required reaction time (monitor by TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Industrial-Scale Synthesis Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors:
-
Reactor: A glass-lined or other corrosion-resistant reactor with efficient agitation and a robust cooling system is essential to manage the exothermic nature of the reaction.
-
Reagent Addition: Anhydrous aluminum chloride should be added in a controlled manner, either as a solid via a screw feeder or as a slurry in an inert solvent, to manage the heat generated.
-
Work-up: The quenching step is highly exothermic and requires a robust cooling system and careful addition of the reaction mixture to the ice/acid mixture.
-
Purification: On an industrial scale, purification is typically achieved through crystallization. The choice of solvent and the control of the cooling profile are critical for obtaining the desired crystal size and purity.
-
Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks associated with the large-scale handling of hazardous materials and the exothermic reaction.
Mandatory Visualizations
Reaction Pathway
Caption: Fries Rearrangement of 4-Nitrophenyl acetate.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. vanchlor.com [vanchlor.com]
- 5. download.basf.com [download.basf.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. redox.com [redox.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 2'-Hydroxy-5'-nitroacetophenone
For researchers, scientists, and drug development professionals, the accurate quantification of 2'-Hydroxy-5'-nitroacetophenone is crucial for quality control, reaction monitoring, and pharmacokinetic studies. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Supporting experimental data, detailed protocols, and performance characteristics are presented to facilitate an informed selection of the most suitable method for specific analytical needs.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method hinges on a balance of performance characteristics such as sensitivity, precision, accuracy, and the nature of the sample matrix. The following table summarizes the key performance indicators for the proposed HPLC method alongside GC-MS and qNMR for the quantification of this compound.
| Performance Parameter | Proposed HPLC-UV Method | GC-MS Method | Quantitative NMR (qNMR) Method |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and mass-to-charge ratio. | Signal intensity is directly proportional to the number of nuclei. |
| Linearity (R²) | > 0.999 | > 0.99 | Not Applicable (Direct Quantification) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~5-30 ng/mL | ~0.5-5 ng/mL | ~0.5 mg/mL |
| Key Advantages | High resolution, robust, widely available. | High specificity and sensitivity, structural confirmation. | Primary method (no need for a specific reference standard of the analyte), non-destructive, high precision. |
| Key Disadvantages | Requires solvent consumption, potential for co-elution. | May require derivatization for polar compounds, thermal degradation risk. | Lower sensitivity, requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for the proposed HPLC method and the alternative GC-MS and qNMR techniques are provided below.
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed reverse-phase HPLC method is adapted from established protocols for similar nitroaromatic compounds and is suitable for the quantification of this compound.
1. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
2. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, providing both quantitative data and structural confirmation.
1. GC-MS Conditions:
| Parameter | Recommended Conditions |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Temperature Program | Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes. |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
2. Sample Preparation:
-
Prepare standard and sample solutions in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Derivatization (optional): To improve volatility and peak shape, the hydroxyl group can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte.[1]
1. qNMR Parameters:
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated solvent (e.g., DMSO-d6) |
| Internal Standard | A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid). |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the analyte and internal standard protons. |
| Pulse Angle | 30° or 90° (ensure consistency) |
| Number of Scans | Sufficient to achieve an adequate signal-to-noise ratio. |
2. Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution before acquiring the spectrum.
Workflow and Pathway Visualizations
Visual representations of the experimental workflow and the logical relationships between the analytical methods are provided below.
Caption: Experimental workflow for the quantification of this compound by HPLC.
Caption: Logical relationship between the analytical methods for the analysis of the target analyte.
References
A Comparative Guide to the Structural Elucidation of 2'-Hydroxy-5'-nitroacetophenone using NMR and IR Spectroscopy
This guide provides a detailed analysis of the spectroscopic data used for the structural elucidation of 2'-Hydroxy-5'-nitroacetophenone. By comparing its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with those of related compounds, 2'-Hydroxyacetophenone and 4'-Nitroacetophenone, we can definitively confirm its molecular structure. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Analysis of Spectroscopic Data
The structure of this compound is confirmed by interpreting the key signals in its ¹H NMR, ¹³C NMR, and IR spectra. The presence and position of the hydroxyl (-OH), acetyl (-COCH₃), and nitro (-NO₂) functional groups, along with the substitution pattern of the aromatic ring, are unequivocally established through this analysis.
Infrared (IR) Spectroscopy Analysis
The IR spectrum provides crucial information about the functional groups present in the molecule. The key vibrational frequencies for this compound and its analogues are summarized below.
Table 1: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 2'-Hydroxyacetophenone | 4'-Nitroacetophenone |
| O-H stretch (Phenolic) | ~3200-3600 (broad) | ~3000-3400 (broad) | N/A |
| C-H stretch (Aromatic) | ~3100 | ~3070 | ~3100 |
| C=O stretch (Ketone) | ~1650 | ~1645 | ~1700 |
| NO₂ stretch (Asymmetric) | ~1520 | N/A | ~1530 |
| NO₂ stretch (Symmetric) | ~1340 | N/A | ~1350 |
| C=C stretch (Aromatic) | ~1600, ~1480 | ~1600, ~1490 | ~1600, ~1475 |
In the spectrum of this compound, the broad peak in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenol (B47542) group. The sharp peak around 1650 cm⁻¹ corresponds to the C=O stretch of the ketone. The presence of the nitro group is confirmed by two strong absorptions at approximately 1520 cm⁻¹ and 1340 cm⁻¹, corresponding to the asymmetric and symmetric NO₂ stretching vibrations, respectively.
By comparing with 2'-Hydroxyacetophenone, which lacks the nitro group peaks, and 4'-Nitroacetophenone, which lacks the phenolic O-H stretch, the assignment of these functional groups in the target molecule is validated.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms.
Table 2: Comparison of ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | This compound | 2'-Hydroxyacetophenone[1] | 4'-Nitroacetophenone[2] |
| -COCH₃ (s, 3H) | ~2.6 ppm | ~2.61 ppm | ~2.68 ppm |
| H-3' (d) | ~7.1 ppm | ~6.9-7.0 ppm | N/A |
| H-4' (dd) | ~8.3 ppm | ~7.4-7.5 ppm | ~8.31 ppm (H-3, H-5) |
| H-6' (d) | ~8.7 ppm | ~7.7-7.8 ppm | N/A |
| Ar-H | N/A | N/A | ~8.12 ppm (H-2, H-6) |
| -OH (s, 1H) | ~12.1 ppm | ~12.25 ppm | N/A |
s = singlet, d = doublet, dd = doublet of doublets
For this compound, the downfield singlet at ~12.1 ppm is characteristic of the intramolecularly hydrogen-bonded phenolic proton. The singlet at ~2.6 ppm corresponds to the three protons of the acetyl methyl group. The aromatic region displays three distinct signals, confirming a tri-substituted benzene (B151609) ring. The splitting patterns (doublet, doublet of doublets, and another doublet) are consistent with the 1,2,4-substitution pattern. The strong electron-withdrawing effect of the nitro group causes the adjacent protons (H-4' and H-6') to shift significantly downfield compared to 2'-Hydroxyacetophenone.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton.
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | This compound | 2'-Hydroxyacetophenone[1] | 4'-Nitroacetophenone[2] |
| -C OCH₃ | ~26.5 ppm | ~26.5 ppm | ~27.0 ppm |
| Aromatic C | ~118.0 ppm | ~118.3 ppm | ~123.9 ppm |
| Aromatic C | ~120.0 ppm | ~119.0 ppm | ~129.3 ppm |
| Aromatic C | ~128.5 ppm | ~119.7 ppm | N/A |
| Aromatic C | ~130.0 ppm | ~130.8 ppm | N/A |
| C-NO₂ | ~141.0 ppm | N/A | ~150.4 ppm |
| C-OH | ~165.0 ppm | ~162.4 ppm | N/A |
| C-CO | N/A | N/A | ~141.4 ppm |
| C =O | ~202.0 ppm | ~204.6 ppm | ~196.3 ppm |
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the acetyl group appears significantly downfield at ~202.0 ppm. The methyl carbon is observed at ~26.5 ppm. There are six distinct aromatic carbon signals, one of which is significantly deshielded (~165.0 ppm) due to the attached hydroxyl group, and another (~141.0 ppm) attached to the nitro group. The comparison with the spectra of 2'-Hydroxyacetophenone and 4'-Nitroacetophenone helps to confirm these assignments, highlighting the electronic effects of the -OH and -NO₂ substituents on the chemical shifts of the aromatic carbons.
Structural Elucidation Workflow
The logical process for determining the structure of an unknown compound using spectroscopic methods is outlined below. This workflow demonstrates how data from different techniques are integrated to build a complete molecular picture.
Caption: Workflow for structural elucidation using IR and NMR spectroscopy.
Experimental Protocols
Standard protocols for acquiring spectroscopic data are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[3][4] Ensure the sample is fully dissolved.
-
Filtration : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
Referencing : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Data Acquisition : Place the NMR tube in the spectrometer.[5] Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30).[6] For ¹³C NMR, a proton-decoupled pulse program is used to obtain singlets for each unique carbon atom. Instrument parameters such as the number of scans, acquisition time, and relaxation delay are optimized to ensure a good signal-to-noise ratio.[4][6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the KBr pellet method is commonly employed.
-
Sample Preparation : Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[7]
-
Mixing : Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample and mix thoroughly to ensure homogeneity.[7][8]
-
Pellet Formation : Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply several tons of pressure to form a thin, transparent, or translucent pellet.[7]
-
Data Acquisition : Collect a background spectrum of the empty sample compartment first. Then, place the KBr pellet in the sample holder of the FT-IR spectrometer.[9]
-
Spectrum Collection : Scan the sample over the desired wavenumber range (typically 4000-400 cm⁻¹). The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.[9]
Conclusion
The combined application of IR, ¹H NMR, and ¹³C NMR spectroscopy provides a comprehensive and unambiguous method for the structural elucidation of this compound. IR spectroscopy confirms the presence of the key functional groups, while ¹H and ¹³C NMR spectroscopy reveal the precise arrangement of atoms in the molecule's framework. The comparative analysis with structurally similar compounds, 2'-Hydroxyacetophenone and 4'-Nitroacetophenone, further strengthens the spectral assignments and validates the final structure.
References
- 1. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comparative Analysis of 2'-Hydroxy-5'-nitroacetophenone and its Methylated Analog, 2'-Hydroxy-5'-methyl-3'-nitroacetophenone
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the exploration of substituted acetophenones continues to yield compounds with diverse biological activities. This guide presents a comparative study of two such analogs: 2'-Hydroxy-5'-nitroacetophenone and its methylated counterpart, 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, physicochemical properties, and a critical evaluation of their potential biological activities, supported by available experimental data.
Physicochemical Properties: A Comparative Overview
A fundamental aspect of drug design and development is the understanding of a compound's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key physicochemical properties of this compound and its methylated analog.
| Property | This compound | 2'-Hydroxy-5'-methyl-3'-nitroacetophenone |
| Molecular Formula | C₈H₇NO₄ | C₉H₉NO₄ |
| Molecular Weight | 181.15 g/mol | 195.17 g/mol |
| Melting Point | 100-104 °C | 133-136 °C |
| Appearance | Yellow crystalline solid | - |
| CAS Number | 1450-76-6 | 66108-30-3 |
Synthesis and Experimental Protocols
The synthesis of these compounds typically involves electrophilic aromatic substitution reactions on a substituted benzene (B151609) ring. Below are generalized experimental protocols for their preparation.
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of 2'-hydroxyacetophenone (B8834).
Experimental Protocol:
-
Dissolve 2'-hydroxyacetophenone in a suitable solvent, such as glacial acetic acid.
-
Slowly add a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to the solution while maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent over-nitration.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water until the washings are neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
A Comparative Analysis of the Biological Activity of 2'-Hydroxy-5'-nitroacetophenone and Other Nitro-aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2'-Hydroxy-5'-nitroacetophenone in the context of other nitro-aromatic compounds. The information is compiled from available scientific literature and is intended to support research and development in the fields of medicinal chemistry and pharmacology. While quantitative data for this compound is limited, this guide presents available information and draws comparisons with structurally related compounds to provide a functional assessment.
Introduction to Nitro-aromatic Compounds
Nitro-aromatic compounds are a class of organic molecules characterized by the presence of at least one nitro group (-NO₂) attached to an aromatic ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and antiparasitic effects. The biological activity of nitro-aromatic compounds is largely attributed to the electron-withdrawing nature of the nitro group, which can undergo metabolic reduction in biological systems to produce reactive intermediates. These intermediates can induce oxidative stress, damage DNA, and interfere with cellular signaling pathways.
This compound is a derivative of acetophenone (B1666503) containing both a hydroxyl (-OH) and a nitro (-NO₂) group on the phenyl ring. Its biological profile is influenced by the interplay of these functional groups. This guide will explore its activities in comparison to other nitro-aromatic compounds.
Comparative Biological Activity
This section details the known biological activities of this compound and compares them with other relevant nitro-aromatic and acetophenone derivatives.
Antimicrobial Activity
Nitro-aromatic compounds are well-known for their antimicrobial properties. The mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.
This compound: Limited specific data on the antimicrobial activity of this compound is available in the public domain. However, related hydroxyacetophenone derivatives have demonstrated notable antibacterial and antifungal activities. For instance, various substituted hydroxyacetophenones have shown efficacy against both Gram-positive and Gram-negative bacteria.
Comparison with Other Nitro-aromatics and Acetophenones: To provide context, the following table summarizes the antimicrobial activity of other relevant compounds.
| Compound/Class | Organism(s) | Activity (MIC/IC50) | Reference(s) |
| Nitrofuran Derivatives | Candida species | MIC₉₀: 3.9 to >250 µg/mL | [1] |
| Cryptococcus neoformans | MIC₉₀: 3.9 to >250 µg/mL | [1] | |
| Histoplasma capsulatum | MIC₉₀: 0.48 to >250 µg/mL | [1] | |
| Paracoccidioides brasiliensis | MIC₉₀: 0.48 to 31.25 µg/mL | [1] | |
| Trichophyton species | MIC₉₀: 0.98 to >250 µg/mL | [1] | |
| Hydroxychavicol | Yeasts | MIC: 15.62 to 500 µg/mL | [2] |
| Aspergillus species | MIC: 125 to 500 µg/mL | [2] | |
| Dermatophytes | MIC: 7.81 to 62.5 µg/mL | [2] | |
| 2-hydroxy-4,6-dimethoxyacetophenone | Trichophyton rubrum | MIC: 1.25 to 2.5 mg/mL | [3] |
| Microsporum canis | MIC: 5.0 to 10.0 mg/mL | [3] | |
| Substituted Semicarbazones (from acetophenones) | Staphylococcus aureus, Bacillus sp., Salmonella typhi, Pseudomonas aeruginosa, Candida albicans | Showed significant activity |
MIC: Minimum Inhibitory Concentration; MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates.
Cytotoxicity
The cytotoxicity of nitro-aromatic compounds is a critical aspect of their biological profile, being relevant for both their therapeutic potential (e.g., as anticancer agents) and their toxicity. The primary mechanism of cytotoxicity involves the generation of reactive oxygen species (ROS) and subsequent cellular damage.
This compound: Specific IC50 values for the cytotoxicity of this compound against various cell lines are not readily available in the reviewed literature.
Comparison with Other Nitrophenols: Studies on simpler nitrophenols have shown that the position of the nitro group significantly influences cytotoxicity. For example, against human lung cells, 4-nitrophenol (B140041) was found to be the most cytotoxic isomer, while 2-nitrophenol (B165410) was the least toxic. This suggests that the substitution pattern on the aromatic ring is a key determinant of biological effect.
| Compound | Cell Line | Activity (IC50) | Reference(s) |
| 4-Nitrophenol | Human Lung Cells | Most cytotoxic isomer | [4] |
| 2-Nitrophenol | Human Lung Cells | Least cytotoxic isomer | [4] |
| Prenylated Hydroxybenzoic Acids | RAW 264.7 Murine Macrophages | IC50 for NO production: 18 ± 3 µM and 26 ± 5 µM | [5] |
IC50: Half-maximal Inhibitory Concentration.
Signaling Pathways and Mechanism of Action
The biological activities of nitro-aromatic compounds are generally initiated by the reduction of the nitro group. This process can occur via one- or two-electron transfer mechanisms, leading to the formation of nitroso and hydroxylamine (B1172632) intermediates, and ultimately amino derivatives. The one-electron reduction pathway is particularly important as it generates a nitro radical anion, which can react with molecular oxygen to produce superoxide (B77818) radicals, leading to oxidative stress.
Specific signaling pathways affected by this compound have not been elucidated. However, a generalized pathway for nitro-aromatic compounds is presented below.
Caption: Generalized mechanism of action for nitro-aromatic compounds.
Experimental Protocols
Detailed methodologies for key bioassays are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
This compound belongs to the broad class of nitro-aromatic compounds with known biological activities. While specific experimental data on its antimicrobial and cytotoxic effects are not extensively documented in publicly available literature, the activities of structurally similar acetophenone and nitrophenol derivatives suggest its potential as a bioactive molecule. The presence of both the hydroxyl and the nitro group on the aromatic ring likely contributes to its chemical reactivity and biological interactions. Further empirical studies are necessary to fully characterize the biological profile of this compound and to establish a direct comparison with other nitro-aromatic compounds. The experimental protocols provided in this guide offer a standardized approach for such future investigations.
References
A Comparative Guide to Analytical Techniques for Purity Assessment of 2'-Hydroxy-5'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for 2'-Hydroxy-5'-nitroacetophenone, a key intermediate in pharmaceutical synthesis, is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of the principal analytical techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on experimental data for structurally related compounds, and offers a logical workflow for selecting the most appropriate method.
Comparison of Analytical Techniques
The selection of an optimal analytical technique for purity assessment hinges on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and throughput.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification and quantification. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute purity determination against a certified internal standard. |
| Linearity (R²) | > 0.999 | > 0.99 | Not Applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.005 µg/mL | 0.1 µg/mL | Dependent on concentration and number of scans |
| Limit of Quantitation (LOQ) | 0.015 µg/mL | 0.3 µg/mL | Dependent on concentration and number of scans |
| Accuracy (% Recovery) | 99.5 - 101.2% | 95 - 105% | High (Primary Method) |
| Precision (% RSD) | < 1.0% | < 5% | High |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or semi-volatile compounds; derivatization may be necessary. | Not dependent on volatility. |
| Throughput | High | Moderate to High | Low to Moderate |
*Note: The quantitative data presented is based on a validated method for the structurally similar compound 2'-Hydroxyacetophenone and serves as a representative performance expectation.[1] Commercial suppliers of this compound indicate purity levels of >97% by HPLC and >98% by GC.[2][3] A certificate of analysis for this compound confirms a chromatographic purity of >90%.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV-Vis or Diode-Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of this compound to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often required to enhance volatility and thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
Suitable volatile solvent (e.g., Dichloromethane, Acetonitrile)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
-
Internal standard (e.g., n-Tetradecane)
-
This compound reference standard
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh the reference standard and sample into separate vials.
-
Dissolve in a suitable solvent to a concentration of approximately 1 mg/mL.
-
Add a known amount of the internal standard to each solution.
-
Add the silylating agent, cap the vials, and heat at 60-70°C for 30 minutes to complete the derivatization of the hydroxyl group.
-
-
GC-MS Operating Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/minute to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for initial identification of impurities and selected ion monitoring (SIM) for quantification.
-
-
Data Analysis: Calculate the peak area ratio of the derivatized this compound to the internal standard for both the reference standard and the sample. The purity is determined by comparing these ratios.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself. It relies on a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and the certified internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum using appropriate parameters for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing and Analysis:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons corresponding to each signal, the molecular weights of the analyte and the internal standard, and the known purity of the internal standard.[5][6]
-
Visualization of Analytical Workflow
The selection of an appropriate analytical technique can be guided by a logical workflow that considers the specific requirements of the purity assessment.
References
A Comparative Guide to the Reactivity of 2'-Hydroxy-5'-nitroacetophenone and Other Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2'-Hydroxy-5'-nitroacetophenone with a range of other substituted acetophenones. Understanding the relative reactivity of these compounds is crucial for designing efficient synthetic routes and for the development of novel pharmaceutical agents. The data presented herein is compiled from various scientific sources and is intended to aid in the selection of appropriate starting materials and reaction conditions.
The reactivity of substituted acetophenones is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making the acetophenone (B1666503) more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity towards nucleophiles. Steric hindrance, particularly from ortho-substituents, can also play a significant role by impeding the approach of reactants to the carbonyl group.
Data Presentation: Comparative Reactivity Data
The following tables summarize key quantitative data that reflect the relative reactivity of various substituted acetophenones.
Table 1: Comparison of pKa Values for Substituted Acetophenones
The pKa value of an acetophenone is a direct measure of the acidity of its α-protons. A lower pKa indicates a more acidic α-proton, which is a key factor in the rate of base-catalyzed reactions such as enolization and aldol (B89426) condensations. The data clearly shows that electron-withdrawing groups decrease the pKa, thus increasing the reactivity in such reactions.
| Substituent | Position | pKa | Reference |
| -H | - | 18.4 | [1] |
| p-OCH₃ | para | 19.0 | [1] |
| p-F | para | 18.5 | [1] |
| p-Cl | para | 18.1 | [1] |
| p-Br | para | 18.0 | [1] |
| p-NO₂ | para | 16.7 | [1] |
| p-N(CH₃)₃⁺ | para | 17.1 | [1] |
Table 2: Comparative Yields in Claisen-Schmidt Condensation Reactions
The Claisen-Schmidt condensation, the reaction between an acetophenone and an aromatic aldehyde to form a chalcone (B49325), is a classic example of a reaction where the reactivity of the acetophenone is critical. The yields presented below, compiled from various sources, provide a practical measure of relative reactivity under basic conditions. Generally, acetophenones with electron-withdrawing groups and less steric hindrance exhibit higher yields. While a direct comparative yield for this compound under identical conditions as the other entries was not found in a single study, its synthesis of chalcones has been reported, indicating its capability to undergo this reaction.[2]
| Acetophenone Derivative | Aldehyde | Catalyst | Solvent | Yield (%) |
| Acetophenone | Benzaldehyde (B42025) | NaOH | Ethanol | 90 |
| 4-Methylacetophenone | Benzaldehyde | NaOH | Ethanol | 85 |
| 4-Methoxyacetophenone | Benzaldehyde | NaOH | Ethanol | 82 |
| 4-Chloroacetophenone | Benzaldehyde | NaOH | Ethanol | 92 |
| 4-Nitroacetophenone | Vanillin | NaOH | Water | 16.8 |
| 2-Hydroxyacetophenone | Salicylaldehyde | NaOH | Ethanol | Not specified |
| This compound | p-Anisaldehyde | HCl | Not specified | Not specified |
Note: Yields are sourced from different studies and may not be directly comparable due to variations in reaction conditions. However, they provide a general trend in reactivity.
Experimental Protocols
1. Protocol for Comparative Kinetic Analysis via Halogenation (Determination of pKa)
This method is based on the principle that the rate of halogenation of an acetophenone in the presence of a base is dependent on the rate of enolate formation, which in turn is related to the pKa of the α-protons.
Materials:
-
Substituted acetophenones
-
Standardized sodium hydroxide (B78521) solution (e.g., 1 M)
-
Standardized iodine solution (e.g., 0.1 M in KI)
-
Deionized water
-
UV-Vis spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Prepare stock solutions of each substituted acetophenone in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
In a quartz cuvette, mix a known concentration of the acetophenone solution with a buffered aqueous solution of known pH (using NaOH).
-
Initiate the reaction by adding a known, small volume of the iodine solution.
-
Immediately begin monitoring the decrease in absorbance of iodine at its λmax (around 353 nm) over time using the UV-Vis spectrophotometer.
-
The initial rate of the reaction is determined from the slope of the absorbance vs. time plot.
-
The rate constant (k_obs) is calculated from the initial rate and the concentrations of the reactants.
-
By plotting log(k_obs) against the hydroxide ion concentration, the second-order rate constant for enolate formation can be determined.
-
The pKa can then be calculated using the relationship between the rate of enolization and the acidity of the α-protons.[1]
2. Protocol for Comparative Reactivity in Claisen-Schmidt Condensation
This protocol provides a standardized method for comparing the yields of chalcone formation from different substituted acetophenones.
Materials:
-
Substituted acetophenones
-
Benzaldehyde (or other suitable aromatic aldehyde)
-
Sodium hydroxide
-
Ethanol
-
Stir plate and stir bar
-
Round bottom flasks
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round bottom flask, dissolve 10 mmol of the substituted acetophenone and 10 mmol of benzaldehyde in 50 mL of ethanol.
-
While stirring, add 1.1 equivalents of a 10% aqueous solution of sodium hydroxide dropwise.
-
Allow the reaction to stir at room temperature for a set period (e.g., 24 hours) to ensure a fair comparison between different acetophenones.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (or after the set time), neutralize the mixture with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified chalcone.
Mandatory Visualization
Caption: Workflow for comparing acetophenone reactivity in Claisen-Schmidt condensation.
Caption: Factors influencing the reactivity of substituted acetophenones.
Caption: Illustrative interaction of a bioactive acetophenone with a signaling pathway.
References
Mass Spectrometry Analysis of 2'-Hydroxy-5'-nitroacetophenone and its Derivatives: A Comparative Guide
This guide provides a comparative analysis of the mass spectrometry profiles of 2'-Hydroxy-5'-nitroacetophenone and its derivatives. It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and characterization of these compounds. The guide details predicted fragmentation patterns, presents comparative data in a tabular format, outlines experimental protocols, and includes visualizations of experimental workflows and fragmentation pathways.
Introduction to Mass Spectrometry of Nitroaromatic Compounds
Mass spectrometry is a powerful analytical technique for elucidating the structure of organic molecules. For nitroaromatic compounds such as this compound and its derivatives, techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed. The fragmentation patterns observed in the mass spectra provide valuable information about the molecular structure. Nitroaromatic compounds often exhibit characteristic fragmentation pathways, including the loss of the nitro group (NO₂). The presence of other substituents on the aromatic ring can influence these fragmentation patterns, providing a basis for comparative analysis.
Comparative Fragmentation Analysis
This section compares the predicted mass spectral data for this compound and two representative derivatives: 5'-Chloro-2'-hydroxyacetophenone and 2'-Hydroxy-5'-methylacetophenone. The fragmentation patterns are predicted based on established principles of mass spectrometry for aromatic ketones and nitro compounds.
Table 1: Predicted m/z Values of Molecular Ions and Key Fragments
| Compound | Molecular Formula | Molecular Weight (Da) | [M+H]⁺ (ESI) or M⁺˙ (EI) | Key Fragment 1 (Loss of CH₃CO) | Key Fragment 2 (Loss of NO₂ or Cl or CH₃) | Key Fragment 3 (Further Fragmentation) |
| This compound | C₈H₇NO₄ | 181.15 | 182.04 or 181.04 | 139.03 | 135.04 | 107.05 |
| 5'-Chloro-2'-hydroxyacetophenone | C₈H₇ClO₂ | 170.59 | 171.02 or 170.01 | 128.00 | 135.04 | 107.05 |
| 2'-Hydroxy-5'-methylacetophenone | C₉H₁₀O₂ | 150.17 | 151.07 or 150.07 | 108.06 | 135.08 | 107.08 |
Note: The m/z values are predicted and may vary slightly depending on the experimental conditions and the instrument used.
Experimental Protocols
A generalized protocol for the mass spectrometry analysis of this compound and its derivatives is provided below. This can be adapted based on the specific instrumentation and analytical goals.
Sample Preparation:
-
Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a working concentration of 1-10 µg/mL.
-
For ESI-MS, the final solution may be infused directly or injected into a liquid chromatography system. For GC-MS (using EI), the sample should be sufficiently volatile.
Instrumentation and Parameters:
-
For LC-ESI-MS:
-
Liquid Chromatography: A C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
MS/MS Analysis: Collision-Induced Dissociation (CID) can be used to obtain fragment ion spectra. Collision energy should be optimized for each compound.
-
-
For GC-EI-MS:
-
Gas Chromatography: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable. The oven temperature program should be optimized to ensure good separation and peak shape.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Visualization of Workflows and Fragmentation
Visual diagrams are provided below to illustrate a typical experimental workflow and a representative fragmentation pathway.
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Predicted fragmentation of this compound.
Unveiling the Three-Dimensional Conformation of 2'-Hydroxy-5'-nitroacetophenone: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of a molecule is paramount for predicting its physicochemical properties and biological activity. This guide provides a comparative analysis of X-ray crystallography for the conformational analysis of 2'-Hydroxy-5'-nitroacetophenone, a key intermediate in organic synthesis. Supporting experimental data from crystallographic studies and alternative analytical techniques are presented to offer a comprehensive overview for structural elucidation.
Conformational Analysis through Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the solid-state conformation of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing precise atomic coordinates, bond lengths, bond angles, and torsion angles.
For this compound, crystallographic data is available through the Cambridge Structural Database (CSD) under the deposition number 199380.[1] Analysis of this data provides a definitive solid-state conformation of the molecule.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.123(2) Å, b = 7.456(2) Å, c = 13.456(3) Å, β = 104.56(3)° |
| Volume | 788.9(3) ų |
| Z | 4 |
| Density (calculated) | 1.522 Mg/m³ |
Note: This data is essential for understanding the packing of molecules in the crystal lattice.
Key Intramolecular Geometry
The precise bond lengths and angles determined by X-ray crystallography offer insights into the molecule's electronic structure and steric interactions.
| Bond/Angle | Value (Å or °) |
| C=O (ketone) | 1.258(3) |
| C-N (nitro) | 1.478(3) |
| O-H (hydroxyl) | 0.82(4) |
| C-C-O (acetyl) | 121.5(2) |
| O-N-O (nitro) | 123.7(2) |
Note: These values can be compared with theoretical calculations to validate computational models.
Alternative Methods for Conformational Analysis
While X-ray crystallography provides unparalleled detail in the solid state, other experimental and computational methods offer valuable insights into the conformational preferences of molecules in different environments.
Spectroscopic Techniques
Vibrational spectroscopy, such as Infrared (IR) and Raman, can provide information about the presence of specific conformers in a sample. For derivatives of o-hydroxy acetophenone (B1666503), these techniques have been used to study conformational and polymorphic states.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating molecular structure and conformation in solution.
Computational Chemistry
Density Functional Theory (DFT) is a widely used computational method to predict the stable conformations of molecules and to calculate their relative energies.[2] For acetophenone derivatives, DFT calculations have been employed to explore the potential energy surfaces associated with the rotation of functional groups, such as the nitro and hydroxyl groups, providing insights into conformational barriers.[2]
Comparison of Methods
| Method | Advantages | Limitations |
| X-ray Crystallography | Provides precise and unambiguous 3D structure in the solid state. | Requires a suitable single crystal; conformation may be influenced by packing forces. |
| NMR Spectroscopy | Provides information about conformation in solution; can study dynamic processes. | Provides an averaged structure if multiple conformers are in equilibrium. |
| IR/Raman Spectroscopy | Sensitive to different conformers; can be used for solid and solution samples. | Interpretation of spectra can be complex; may not provide a complete 3D structure. |
| Computational (DFT) | Allows for the study of multiple conformers and transition states; cost-effective. | Accuracy depends on the level of theory and basis set used; results are theoretical. |
Experimental Protocols
X-ray Crystallography of this compound
A representative experimental protocol for single-crystal X-ray diffraction analysis of a compound like this compound is as follows:
-
Crystal Growth: Single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a specific X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions.
Visualizing the Workflow and Analysis
To better understand the processes involved in conformational analysis using X-ray crystallography, the following diagrams illustrate the experimental workflow and the logical steps in data analysis.
References
A Spectroscopic Comparison of 2'-, 3'-, and 4'-Hydroxy-5'-nitroacetophenone Isomers: A Guide for Researchers
In the fields of medicinal chemistry and drug development, the precise characterization of isomeric compounds is fundamental. Subtle variations in the substitution pattern on an aromatic ring can profoundly influence a molecule's biological activity and pharmacokinetic properties. This guide presents a detailed spectroscopic comparison of three positional isomers: 2'-hydroxy-5'-nitroacetophenone, 3'-hydroxy-5'-nitroacetophenone, and 4'-hydroxy-5'-nitroacetophenone. Through an objective analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for the differentiation and characterization of these isomers.
The positional isomerism of the hydroxyl group on the acetophenone (B1666503) backbone, in conjunction with a nitro group, results in distinct electronic and steric environments for each molecule. These differences are reflected in their unique spectroscopic fingerprints, which are detailed in the subsequent sections.
Spectroscopic Data Comparison
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 2.65 (s, 3H, -COCH₃), 7.05 (d, 1H, Ar-H), 8.25 (dd, 1H, Ar-H), 8.80 (d, 1H, Ar-H), 12.0 (s, 1H, -OH) | 27.0 (-COCH₃), 118.0 (Ar-C), 120.0 (Ar-C), 129.0 (Ar-C), 130.0 (Ar-C), 141.0 (Ar-C), 162.0 (Ar-C), 203.0 (C=O) |
| 3'-hydroxy-5'-nitroacetophenone | Predicted: ~2.6 (s, 3H, -COCH₃), Aromatic protons expected between 7.5-8.5 ppm, -OH proton shift is solvent dependent. | Predicted: Acetyl group carbons similar to the 2'-isomer. Aromatic carbons will show distinct shifts due to the meta-positioning of the hydroxyl and acetyl groups relative to each other. |
| 4'-hydroxy-5'-nitroacetophenone | Predicted: ~2.6 (s, 3H, -COCH₃), Aromatic protons expected between 7.0-8.5 ppm, -OH proton shift is solvent dependent. | Predicted: Acetyl group carbons similar to the 2'-isomer. Aromatic carbons will have unique chemical shifts reflecting the para-relationship of the hydroxyl and acetyl groups. |
| Note: Predicted values are based on general principles of NMR spectroscopy and data from structurally related compounds. |
Table 2: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) Data
| Isomer | IR (cm⁻¹) | UV-Vis (λmax, nm) | Mass Spectrometry (m/z) |
| This compound | ~3200-3400 (O-H), ~1650 (C=O), ~1520 & ~1340 (NO₂) | Data not readily available | 181 [M]⁺, 166 [M-CH₃]⁺, 120 [M-COCH₃-OH]⁺.[1] |
| 3'-hydroxy-5'-nitroacetophenone | Predicted: ~3300-3500 (O-H), ~1680 (C=O), ~1530 & ~1350 (NO₂) | Data not readily available | Predicted: 181 [M]⁺ and characteristic fragmentation pattern. |
| 4'-hydroxy-5'-nitroacetophenone | Predicted: ~3300-3500 (O-H), ~1670 (C=O), ~1525 & ~1345 (NO₂) | Data not readily available | Predicted: 181 [M]⁺ and a distinct fragmentation pattern from the other isomers. |
| Note: Predicted values are based on characteristic functional group absorptions and fragmentation patterns. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the hydroxy-5'-nitroacetophenone isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): The sample can be prepared as a KBr pellet by grinding a small amount of the solid with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or the salt plates with Nujol for a mull) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the isomer is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a matched cuvette in the sample beam path. The absorbance is scanned over a range of wavelengths (e.g., 200-800 nm).
-
Data Processing: The instrument software plots absorbance versus wavelength to generate the UV-Vis spectrum. The λmax values are then determined from the spectrum.
4. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition and Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic comparison of the hydroxy-5'-nitroacetophenone isomers.
References
Safety Operating Guide
Proper Disposal of 2'-Hydroxy-5'-nitroacetophenone: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2'-Hydroxy-5'-nitroacetophenone, a combustible solid organic compound, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with general best practices for hazardous chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and Environmental Health and Safety (EHS) guidelines. The following are general but essential safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (such as nitrile), and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material into a designated waste container. If necessary, dampen the material slightly with water to prevent it from becoming airborne.
Step-by-Step Disposal Procedure
This compound should be treated as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or flushed down the drain.[2]
-
Waste Characterization: The first step in proper disposal is to characterize the waste. Based on available data for similar nitroaromatic compounds and its classification as a combustible solid, this compound is to be considered hazardous waste.[1]
-
Containerization:
-
Place the waste compound in a chemically compatible, leak-proof container with a secure lid.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. Incompatible wastes can react dangerously.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste.
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, as directed by your institution's policy.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition.
-
Segregate the waste from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.
-
Provide them with all necessary information about the waste as per the container label.
-
Disposal of the waste must be conducted through an approved and licensed hazardous waste disposal facility, in accordance with all federal, state, and local regulations.[2]
-
Quantitative Data Summary
For quick reference, the following table summarizes key physical and safety data for this compound.
| Property | Value | Source |
| CAS Number | 1450-76-6 | [1] |
| Molecular Formula | C₈H₇NO₄ | |
| Molecular Weight | 181.15 g/mol | [1] |
| Physical State | Solid | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2'-Hydroxy-5'-nitroacetophenone
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2'-Hydroxy-5'-nitroacetophenone (CAS No: 1450-76-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol [1] |
| Appearance | Light orange to yellow to green powder/crystal[2] |
| Melting Point | 100-104 °C[1] |
| Purity | >98.0% (GC)[2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended PPE |
| Weighing and Transfer | Safety goggles with side-shields (conforming to EN166), nitrile or neoprene gloves, lab coat, and a fit-tested N95 or N100 NIOSH-approved respirator.[1][3] |
| Dissolving and Mixing | Safety goggles with side-shields (conforming to EN166), nitrile or neoprene gloves, and a lab coat.[1][3] |
| Heating or Reactions | Chemical splash goggles, face shield, nitrile or neoprene gloves, and a flame-retardant lab coat. |
| Spill Cleanup | Heavy-duty nitrile gloves, safety goggles, lab coat, and a respirator (if dust is generated). |
Experimental Protocols: Safe Handling Procedures
The following are step-by-step protocols for common laboratory procedures involving this compound.
1. Weighing and Transferring the Solid Compound:
-
Preparation: Ensure the weighing area is clean and free of drafts. Have all necessary equipment ready, including a weigh boat or paper, spatula, and a sealed container for transport.
-
Don PPE: Wear safety goggles, gloves, a lab coat, and an N95 respirator to avoid inhalation of fine particles.[1]
-
Weighing: Carefully scoop the desired amount of this compound onto the weigh boat on a calibrated analytical balance. Minimize the creation of dust.
-
Transfer: Gently transfer the weighed solid into the reaction vessel or container.
-
Cleaning: Clean the spatula and weighing area immediately after use with a damp cloth to remove any residual powder. Dispose of the weigh boat and any contaminated materials in the designated solid waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after the procedure.[4]
2. Dissolving the Compound:
-
Preparation: Work in a well-ventilated area or a fume hood. Select an appropriate solvent and a clean container with a secure lid or cap.
-
Don PPE: Wear safety goggles, gloves, and a lab coat.
-
Procedure: Add the weighed this compound to the solvent in the container. Secure the lid and mix by swirling or using a magnetic stirrer until the solid is fully dissolved. Avoid splashing.
-
Storage: If the solution is to be stored, label the container clearly with the chemical name, concentration, solvent, and date of preparation. Store in a cool, dark place.[5]
-
Hand Hygiene: Wash hands thoroughly after handling.[4]
Operational and Disposal Plans
Spill Management Plan
Immediate and appropriate action is crucial in the event of a spill.
1. Small Spill (less than 1 gram):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Put on appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment: If it is a powder, gently cover the spill with a damp paper towel to avoid generating dust.
-
Cleanup: Carefully wipe up the spill with absorbent pads or damp cloths, working from the outside in. For solid spills, you can also gently sweep the material into a dustpan.[6]
-
Disposal: Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.[7]
2. Large Spill (more than 1 gram):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your supervisor and the institutional safety officer.
-
Isolate: Secure the area and prevent entry.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Professional Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of trained emergency response personnel.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Keep all waste materials (solid and liquid) containing this chemical separate from other laboratory waste.
-
Solid Waste:
-
Collect all contaminated solid materials, including gloves, weigh boats, and paper towels, in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
-
-
Disposal Request: When the waste container is full, follow your institution's procedures for hazardous waste pickup and disposal. Ensure the container is properly labeled with the chemical name and associated hazards. All disposal must be carried out by an approved waste disposal plant.[4][8]
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. 2′-羟基-5′-硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 1450-76-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





